2-Methoxy-5-methylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVKZOZMPSRLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378487 | |
| Record name | 2-Methoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127972-00-3 | |
| Record name | 2-Methoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-5-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Methoxy-5-methylphenylboronic acid
CAS Number: 127972-00-3
This technical guide provides an in-depth overview of 2-Methoxy-5-methylphenylboronic acid, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details its physicochemical properties, spectroscopic profile, key applications, and experimental protocols.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 127972-00-3 | [2][3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [2][3][4] |
| Molecular Weight | 165.98 g/mol | [3][4] |
| Melting Point | 92-97 °C | [2] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Solubility | Soluble in methanol. Less soluble in water, and more soluble in organic solvents like ethanol and dichloromethane. | [3] |
| pKa (Predicted) | 8.65 ± 0.58 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.6 | s | 1H | Ar-H |
| 7.38 | d, J = 2.3 Hz | 1H | Ar-H |
| 7.19 | dd, J = 8.4 Hz, 2.3 Hz | 1H | Ar-H |
| 6.87 | d, J = 8.4 Hz | 1H | Ar-H |
| 3.78 | s | 3H | -OCH₃ |
| 2.2 | s | 3H | -CH₃ |
| Solvent: d6-DMSO, Frequency: 300 MHz[2] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Applications in Organic Synthesis
This compound is a key building block in various organic transformations, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4]
Its applications extend to:
-
Pharmaceuticals: The synthesis of complex organic molecules that form the backbone of many drug candidates.[1][4]
-
Agrochemicals: The development of new pesticides and herbicides.[1][4]
-
Materials Science: The creation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.[1]
-
Sensor Technology: Its boronic acid moiety can interact with diols, enabling its use in sensors for detecting sugars and other biomolecules.[1][4]
Experimental Protocols
Synthesis of this compound
A representative synthesis involves the reaction of 2-bromo-1-methoxy-4-methylbenzene with n-butyllithium, followed by quenching with a borate ester and subsequent acidic workup.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This boronic acid serves as the organoboron component in the Suzuki-Miyaura reaction. The general catalytic cycle is a well-established process.
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3][4] It should be stored in a cool, dry place under an inert atmosphere.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
An In-depth Technical Guide to 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxy-5-methylphenylboronic acid, a versatile organoboron compound critical in various fields of chemical synthesis. Valued for its role in forming carbon-carbon bonds, it is a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in modern drug discovery workflows.
Core Quantitative Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical inventory management.
| Property | Value | Citations |
| Molecular Weight | 165.98 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2][4] |
| Linear Formula | CH₃OC₆H₃(CH₃)B(OH)₂ | [3] |
| CAS Number | 127972-00-3 | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-97 °C | [3][4][5] |
| Purity | ≥95% | [3] |
| Synonyms | 2-Methoxy-5-methylbenzeneboronic acid | [1] |
Key Applications in Research and Development
This compound is a staple reagent in organic synthesis, primarily recognized for its utility in palladium-catalyzed cross-coupling reactions.
-
Organic Synthesis : It serves as a fundamental building block for constructing complex organic molecules, which is particularly crucial in the development of new pharmaceuticals and agrochemicals.[1]
-
Suzuki-Miyaura Cross-Coupling : The compound is extensively used in Suzuki-Miyaura reactions to form C-C bonds, a foundational method in modern organic chemistry.[1][3][5] Its unique structure offers selective reactivity, which can improve the efficiency of synthetic pathways.[1]
-
Drug Discovery : In medicinal chemistry, this boronic acid is used to synthesize potential therapeutic agents. Applications include the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are being investigated as potential antitumor agents.[3][5] Its derivatives are also instrumental in creating inhibitors for other key signaling proteins, such as Aurora kinases.[6]
-
Materials Science : The boronic acid functionality allows for its application in the development of advanced materials, including functional polymers and components for organic electronics.[1][7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis starting from 2-bromo-1-methoxy-4-methylbenzene.[5]
Materials:
-
2-bromo-1-methoxy-4-methylbenzene
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous THF (100 mL) in a flask equipped for low-temperature reactions.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (15 mmol) dropwise to the solution. Maintain the temperature at -78 °C and stir for 1 hour.
-
In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).
-
Transfer the lithium-halogen exchanged solution to the trimethyl borate solution at -78 °C.
-
Allow the reaction mixture to warm gradually to room temperature and continue stirring for 4 hours.
-
Quench the reaction by pouring the mixture into 3N hydrochloric acid (125 mL).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a yellowish-white solid.[5]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of this compound as a coupling partner with an aryl halide. This reaction is fundamental for creating biaryl structures commonly found in pharmaceuticals.[8][9]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, NaHCO₃)
-
Solvent system (e.g., 1,4-dioxane/H₂O, DME/H₂O, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the target temperature (typically 85-100 °C) and stir vigorously for the required duration (4-24 hours), monitoring progress by TLC or GC-MS.[9]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[9]
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.[9]
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes involving this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Role of the boronic acid in a typical drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-甲氧基-5-甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 127972-00-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxy-5-methylphenylboronic acid, a versatile organoboron compound. This document includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and visual representations of key experimental workflows.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] It is an organic boron compound with applications in organic synthesis, particularly as a catalyst or ligand in reactions like Suzuki-Miyaura cross-coupling.[1][2] While it has limited solubility in water, it is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁BO₃ | [1][4] |
| Molecular Weight | 165.98 g/mol | [1][4] |
| Melting Point | 92-97 °C (lit.) | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in methanol | [2][3] |
| CAS Number | 127972-00-3 | [1][3][4] |
| Purity | ≥95% (Assay by titration) | [1] |
Experimental Protocols
A common method for the preparation of this compound involves the reaction of 2-bromo-1-methoxy-4-methylbenzene with n-butyllithium followed by reaction with a boron source.[3]
Synthesis of this compound [3]
Materials:
-
2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol)
-
n-butyllithium (15 mmol)
-
Trimethyl borate (15 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
3N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of trimethyl borate in THF.
-
Transfer the first solution to the trimethyl borate solution at -78 °C and stir for 1 hour.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.
-
Pour the reaction mixture into 3N hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the yellowish-white solid product, this compound.
Characterization: The product can be characterized by ¹H NMR (300 MHz, d6-DMSO): δ 7.6 (s, 1H), 7.38 (d, J = 2.3 Hz, 1H), 7.19 (dd, J = 8.4 Hz, 2.3 Hz, 1H), 6.87 (d, J = 8.4 Hz, 1H), 3.78 (s, 3H), 2.2 (s, 3H).[3]
Visualized Experimental Workflows
The following diagrams illustrate the synthesis of this compound and its application in a generalized Suzuki-Miyaura cross-coupling reaction.
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
References
An In-depth Technical Guide on 2-Methoxy-5-methylphenylboronic Acid: Properties and Solubility
This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenylboronic acid, with a specific focus on its solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] It is an organic boron compound with the chemical formula C8H11BO3 and a molecular weight of approximately 165.98 g/mol .[1][2] The melting point of this compound is reported to be in the range of 92-97 °C.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H11BO3 | [1][2] |
| Molecular Weight | 165.98 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 92-97 °C | [3][4] |
| pKa (Predicted) | 8.65 ± 0.58 | [1] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Less soluble | [1] |
| Methanol | Soluble | [1][4][5] |
| Ethanol | More soluble | [1] |
| Dichloromethane | More soluble | [1] |
The solubility of boronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent. The hydroxyl groups in boronic acids can act as both hydrogen bond donors and acceptors, which facilitates their dissolution in polar solvents.[6]
Experimental Protocol for Solubility Determination
Due to the absence of specific published methods for this compound, a general and widely accepted technique for determining the solubility of boronic acids in organic solvents, known as the dynamic (or synthetic) method, is described below.[6] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.[6]
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Programmable thermostat/circulator
-
Luminance probe or other turbidity sensor
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel to create a biphasic sample of a specific composition.[6]
-
Heating and Stirring: The sample is heated at a slow, controlled rate (e.g., 0.1 K/min) using the programmable thermostat while being continuously and vigorously stirred to ensure thermal and compositional homogeneity.[6]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the sample.[6]
-
Dissolution Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution and a sharp change in light transmission, is recorded as the dissolution temperature for that specific composition.
-
Data Collection: Repeat steps 1-4 with different known compositions of the solute and solvent to determine the solubility over a range of temperatures.
-
Solubility Curve Generation: Plot the dissolution temperatures against the corresponding mole fractions of this compound to construct a solubility curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
References
A Technical Guide to 2-Methoxy-5-methylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methoxy-5-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental protocols relevant to research and drug development professionals.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and dichloromethane.[1] Its key properties are summarized in the table below. There are some discrepancies in the reported melting point in the literature, with values ranging from 92°C to 162°C. This variation may be attributable to the presence of its anhydride form or differences in experimental conditions.
| Property | Value | Source |
| CAS Number | 127972-00-3 | [1] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | - |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 92-97 °C (lit.) | [1][2] |
| ~160-162 °C | [1] | |
| Solubility | Soluble in methanol | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through the reaction of a corresponding organolithium or Grignard reagent with a borate ester, followed by acidic workup.
Detailed Synthesis Protocol
A common laboratory-scale synthesis involves the lithiation of 2-bromo-1-methoxy-4-methylbenzene followed by reaction with trimethyl borate.[2]
Materials:
-
2-bromo-1-methoxy-4-methylbenzene
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous tetrahydrofuran (THF).[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add n-butyllithium (15 mmol) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.[2]
-
In a separate flask, prepare a solution of trimethyl borate (15 mmol) in anhydrous THF (100 mL).[2]
-
Transfer the organolithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C. Stir for an additional hour at this temperature.[2]
-
Allow the reaction mixture to warm gradually to room temperature and continue stirring for 4 hours.[2]
-
Quench the reaction by pouring the mixture into 3N hydrochloric acid (125 mL).[2]
-
Extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
The resulting yellowish-white solid is this compound.[2]
Applications in Research and Drug Development
The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions.[2][3] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing biaryl compounds, which are privileged structures in many drug molecules.[4] The unique electronic properties conferred by the methoxy and methyl groups can influence the reactivity and subsequent biological activity of the synthesized compounds.[3]
This reagent is utilized in the development of:
-
Pharmaceuticals: As a key building block for complex organic molecules, including kinase inhibitors for cancer therapy.[3][5]
-
Agrochemicals: For the synthesis of novel pesticides and herbicides.[3]
-
Materials Science: In the development of advanced materials like functional polymers and nanomaterials.[3][6]
-
Analytical Chemistry: In sensor technology for the detection of sugars and other biomolecules.[3]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Phosphine ligand (e.g., Triphenylphosphine or SPhos) (0.04-0.08 mmol)
-
Base (e.g., Potassium Carbonate or Potassium Phosphate) (2.0-2.5 mmol)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Ethyl acetate
-
Brine
Procedure:
-
Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask or round-bottom flask with condenser) and cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and a finely ground base.[7][8]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas at least three times.[8] Alternatively, purge the vessel with the inert gas for 10-15 minutes.[7][9]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.[7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-12 hours), monitoring progress by TLC or GC-MS.[7][8]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.[8]
-
Purification: Separate the organic layer. Wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[8]
Additional Experimental Methodologies
Protocol: Melting Point Determination
Accurate determination of the melting point is critical for verifying the purity of a synthesized compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
Procedure:
-
Sample Preparation: Load a small amount of the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Measurement: For an accurate reading, start heating at a rate of 10-20 °C per minute until the temperature is about 15-20 °C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.
Safety Information
While comprehensive safety data is limited, this compound should be handled with standard laboratory precautions.[1] It is irritating to the eyes, respiratory system, and skin.[1]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[1]
-
Handling: Avoid inhalation of dust, ingestion, or direct contact with skin and eyes.[1] Use in a well-ventilated area or a chemical fume hood.
-
Disposal: This material and its container should be disposed of as hazardous waste.[1]
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-5-methylphenylboronic acid. Due to the limited availability of a definitive, published spectrum for this specific compound, this guide utilizes data from a closely related analog, 4-methoxy-2-methylphenylboronic acid, to provide a reliable interpretation. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the proton coupling relationships.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the acidic boronic acid protons. The chemical shifts, multiplicities, and coupling constants are influenced by the electronic effects of the substituents on the phenyl ring.
Based on the analysis of the structurally similar 4-methoxy-2-methylphenylboronic acid, the following data is expected for this compound when dissolved in DMSO-d₆ with a few drops of D₂O. The addition of D₂O will cause the exchange of the acidic boronic acid protons, leading to their signal disappearance from the spectrum.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆ + D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | Ar-H |
| ~6.70 | dd | 1H | Ar-H |
| ~6.65 | d | 1H | Ar-H |
| ~3.75 | s | 3H | -OCH₃ |
| ~2.20 | s | 3H | -CH₃ |
Note: The chemical shifts are approximate and based on the spectrum of 4-methoxy-2-methylphenylboronic acid. The exact values for this compound may vary slightly.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring a high-quality ¹H NMR spectrum of an arylboronic acid like this compound. Arylboronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and broadened NMR spectra. The choice of solvent and sample preparation are therefore critical.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tube (5 mm, high precision)
-
Pipettes and a clean, dry sample vial
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to dissolve the compound completely. A brief application of gentle heat or sonication may be used if necessary.
-
To exchange the acidic protons of the boronic acid group, add 1-2 drops of D₂O to the solution and mix thoroughly. This simplifies the aromatic region of the spectrum by removing the B(OH)₂ signal and any associated coupling.
-
-
NMR Data Acquisition:
-
Transfer the prepared solution to a clean, dry 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference solvent peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: A range covering from approximately -1 to 13 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants (J-values) of the signals.
-
Visualization of Proton Coupling
The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling relationships between the aromatic protons of this compound.
Caption: Predicted ¹H-¹H coupling pathways in the aromatic region.
This guide provides a comprehensive overview for researchers and professionals working with this compound. While the provided spectral data is based on a close structural analog, the experimental protocol and coupling analysis offer a solid foundation for obtaining and interpreting the ¹H NMR spectrum of this compound.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methoxy-5-methylphenylboronic acid. Due to a lack of publicly available experimental spectra for this specific compound, this guide utilizes data from analogous structures to predict the chemical shifts. This document also outlines a standard experimental protocol for the acquisition of ¹³C NMR spectra for arylboronic acids and visualizes the underlying principles of chemical shift prediction.
Predicted ¹³C NMR Chemical Shifts
The expected ¹³C NMR chemical shifts for this compound are detailed in Table 1. These values are estimated based on the known substituent effects of methoxy, methyl, and boronic acid groups on a benzene ring, derived from analyses of phenylboronic acid, anisole, and toluene. The carbon atoms are numbered as indicated in the accompanying diagram.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 | ~125 | The C-B bond generally results in a broad, often unobserved, signal in this region. |
| C2 | ~160 | The methoxy group strongly deshields the ipso-carbon. |
| C3 | ~112 | Shielded by the ortho-methoxy group. |
| C4 | ~138 | Deshielded by the para-methyl group. |
| C5 | ~130 | The methyl group has a minor deshielding effect on the ipso-carbon. |
| C6 | ~120 | Shielded by the para-methoxy group and ortho to the boronic acid group. |
| -OCH₃ | ~55 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| -CH₃ | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |
Understanding Substituent Effects on Chemical Shifts
The predicted chemical shifts are a composite of the electronic effects of the three substituents on the phenyl ring. The following diagram illustrates the interplay of these effects, which are primarily based on the electron-donating or electron-withdrawing nature of the groups and their positions relative to each carbon atom.
An In-depth Technical Guide to 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylphenylboronic acid is a valuable reagent in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility is particularly pronounced in the synthesis of complex organic molecules, finding applications in drug discovery and materials science.[1] This technical guide aims to provide a comprehensive overview of the available data on this compound.
It is important to note that a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a definitive crystal structure for this compound. Therefore, this guide will focus on presenting the available physicochemical data and a detailed experimental protocol for its synthesis.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃ | [2] |
| Molecular Weight | 165.98 g/mol | [2] |
| CAS Number | 127972-00-3 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-97 °C | [3] |
| Solubility | Soluble in methanol | [3] |
Experimental Protocols
A common method for the synthesis of this compound involves the reaction of an organolithium reagent with a trialkyl borate, followed by acidic workup.[2]
Synthesis of this compound[2]
Materials:
-
2-bromo-1-methoxy-4-methylbenzene
-
n-butyllithium (n-BuLi)
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (15 mmol) dropwise to the solution. Stir the mixture for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).
-
Transfer the organolithium solution to the trimethyl borate solution at -78 °C.
-
Maintain the reaction mixture at -78 °C and stir for 1 hour.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.
-
Pour the reaction mixture into 3N hydrochloric acid (125 mL) to quench the reaction.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
The resulting yellowish-white solid can be further purified if necessary. The reported yield for this procedure is 89% (2.2 g).
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Conclusion
While the crystal structure of this compound remains to be publicly documented, this guide provides essential information for its use in research and development. The detailed synthesis protocol and physicochemical data serve as a valuable resource for chemists and material scientists. Further studies, particularly X-ray crystallographic analysis, would be beneficial to fully elucidate the solid-state structure of this important synthetic building block.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2][3][4] This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution pattern of this compound, featuring both a methoxy and a methyl group on the phenyl ring, allows for the introduction of this unique moiety into complex molecules, thereby influencing their biological activity and material properties. This guide provides a detailed overview of a common and effective method for the synthesis of this compound, including a comprehensive experimental protocol and a summary of the key reaction parameters.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the lithiation of 2-bromo-1-methoxy-4-methylbenzene followed by borylation.
| Parameter | Value | Reference |
| Starting Material | 2-bromo-1-methoxy-4-methylbenzene | [5] |
| Yield | 89% | [5] |
| Purity | Not explicitly stated, but product is a solid | [5] |
| Reaction Time | 1 hour for lithiation, 4 hours for borylation/hydrolysis | [5] |
| Key Reagents | n-Butyllithium, Trimethyl borate | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | -78 °C for lithiation, warming to room temperature | [5] |
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from 2-bromo-1-methoxy-4-methylbenzene.
Materials:
-
2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol)[5]
-
n-Butyllithium (15 mmol)[5]
-
Trimethyl borate (15 mmol)[5]
-
Tetrahydrofuran (THF), anhydrous (100 mL)[5]
-
3N Hydrochloric acid (125 mL)[5]
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (1.39 g, 15 mmol) in anhydrous tetrahydrofuran (THF).[5]
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, slowly add n-butyllithium (15 mmol) dropwise. Maintain the temperature at -78 °C and stir the reaction mixture for 1 hour.[5]
-
Borylation: In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL). Transfer the previously prepared lithium reagent to this borate solution at -78 °C.[5]
-
Warming and Stirring: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.[5]
-
Hydrolysis and Extraction: Pour the reaction mixture into 3N hydrochloric acid (125 mL). Extract the aqueous layer three times with ethyl acetate.[5]
-
Drying and Concentration: Combine the organic phases and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[5]
-
Purification: The resulting yellowish-white solid is this compound (2.2 g, 89% yield).[5] Further purification can be achieved by recrystallization if necessary.
Reaction Pathway Visualization
The following diagram illustrates the synthetic pathway for this compound, starting from 2-bromo-1-methoxy-4-methylbenzene.
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound via lithiation of the corresponding aryl bromide is a high-yielding and reliable method. The detailed protocol provided in this guide offers a clear and reproducible procedure for researchers and professionals in the fields of chemistry and drug development. The availability of this key building block enables the efficient construction of complex molecular architectures with potential applications in various areas of chemical science.
References
An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-methylphenylboronic acid. Understanding the chemical stability of this versatile reagent is crucial for its effective use in organic synthesis, particularly in applications such as Suzuki-Miyaura cross-coupling reactions, and for ensuring the quality and reproducibility of experimental results. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its close structural analog, 2-methoxyphenylboronic acid, is presented in Table 1. These properties are fundamental to its handling and storage.
Table 1: Physicochemical Properties of this compound and a Structural Analog
| Property | This compound | 2-Methoxyphenylboronic acid |
| CAS Number | 127972-00-3[1] | 5720-06-9[2] |
| Molecular Formula | C₈H₁₁BO₃[1] | C₇H₉BO₃[2] |
| Molecular Weight | 165.98 g/mol | 151.96 g/mol [2] |
| Appearance | White to off-white crystalline powder or solid[3] | White powder or crystals[2][4] |
| Melting Point | 92-97 °C (lit.)[3][5] | 105-110 °C (lit.)[2][4] |
| Solubility | Soluble in methanol[3][5] | Insoluble in water; slightly soluble in chloroform and ethyl acetate[4] |
Stability Profile and Degradation Pathways
Arylboronic acids, including this compound, are susceptible to degradation through several pathways. The primary routes of decomposition are protodeboronation and oxidation. The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate the rate of degradation. It is advisable to store the compound in a cool environment to minimize thermal decomposition.
-
Moisture (Hydrolytic Stability): The presence of water can facilitate the hydrolysis of the C-B bond, leading to protodeboronation. Therefore, it is crucial to protect the compound from moisture.
-
Air (Oxidative Stability): this compound is noted to be air-sensitive. Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Light (Photostability): Exposure to light, particularly UV radiation, can promote degradation. The compound should be stored in a dark place.
Major Degradation Pathways:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This reaction is often catalyzed by aqueous acids or bases and can be accelerated by heat. The product of this degradation is 2-methoxy-5-methylbenzene (2-methylanisole).
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. This can lead to the formation of phenolic byproducts. The reaction with hydrogen peroxide, for instance, is known to cleave the boronic acid group to yield an alcohol.[6]
-
Boroxine Formation: Like other boronic acids, this compound can undergo dehydration, especially under anhydrous conditions or upon heating, to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water.
A diagram illustrating the main degradation pathways is provided below.
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Some suppliers recommend refrigeration (2-8 °C) or storage at <15°C. For short periods, room temperature may be acceptable. | To minimize thermal degradation and boroxine formation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation due to air sensitivity. |
| Light | Store in a dark place, protected from light. | To prevent photodegradation. |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and subsequent protodeboronation. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting stability studies on this compound. These can be adapted based on specific laboratory capabilities and regulatory requirements.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable inert solvent for stock solution (e.g., anhydrous acetonitrile or THF)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation (in solution): Heat the stock solution at a controlled elevated temperature (e.g., 80 °C).
-
Thermal Degradation (solid state): Place the solid compound in a controlled temperature oven.
-
Photostability: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
The workflow for a forced degradation study is depicted below.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector (or PDA) and preferably a mass spectrometer (LC-MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., start with 95% A, ramp to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Thermal Analysis Protocol (TGA/DSC)
Objective: To determine the thermal stability and decomposition profile of solid this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)[7]
TGA Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
DSC Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to identify melting endotherms and any exothermic decomposition events.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its stability is a critical consideration for its successful application. The primary degradation pathways are protodeboronation and oxidation, which are influenced by temperature, moisture, air, and light. Adherence to the recommended storage conditions—cool, dark, dry, and under an inert atmosphere—is essential to maintain its purity and reactivity. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important building block in their research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 2-Methoxyphenylboronic acid (5720-06-9) for sale [vulcanchem.com]
- 5. This compound | 127972-00-3 [chemicalbook.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cores.research.asu.edu [cores.research.asu.edu]
A Comprehensive Technical Guide to 2-Methoxy-5-methylphenylboronic Acid
For researchers, chemists, and professionals in drug development, 2-Methoxy-5-methylphenylboronic acid is a valuable reagent in modern organic synthesis. This technical guide provides an in-depth overview of its properties, common synonyms, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Synonyms and Chemical Identifiers
This compound is also known by the following names:
A related isomer, (5-Methoxy-2-methylphenyl)boronic acid, is also sometimes encountered.[4]
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 127972-00-3 | [1][3][5] |
| Molecular Formula | C₈H₁₁BO₃ | [1][5] |
| Molecular Weight | 165.98 g/mol | [1][5] |
| Melting Point | 92-97 °C | [3][6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| PubChem CID | 2773485 | [1] |
| MDL Number | MFCD02179465 | [1] |
| InChI Key | CSVKZOZMPSRLTC-UHFFFAOYSA-N | [7] |
Core Applications in Synthesis
This compound is a versatile organoboron compound primarily utilized as a key building block in organic synthesis. Its most prominent application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the development of pharmaceuticals and agrochemicals.[1][8] This reagent is also employed in materials science for the development of advanced materials such as polymers and nanomaterials.[1][8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a corresponding organolithium species with a borate ester, followed by acidic workup.[7]
Materials:
-
2-Bromo-1-methoxy-4-methylbenzene
-
n-Butyllithium
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
3N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (15 mmol) dropwise to the solution and stir for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).
-
Transfer the organolithium solution to the trimethyl borate solution at -78 °C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.
-
Pour the reaction mixture into 3N hydrochloric acid (125 mL) to quench the reaction.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[7]
Caption: Workflow for the synthesis of this compound.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The conditions may require optimization depending on the specific substrates used.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Safe Handling and Use of 2-Methoxy-5-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2-Methoxy-5-methylphenylboronic acid (CAS No. 127972-00-3), a versatile reagent in organic synthesis, particularly in cross-coupling reactions.[1] Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as an irritant.[2][3] The primary hazards are associated with skin and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |
Signal Word: Warning[5]
Toxicological Data
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are paramount to prevent exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Engineering Controls
-
Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for safe handling:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] |
| Body Protection | A fully fastened laboratory coat.[6] |
| Respiratory Protection | For operations with a high potential for dust generation, a NIOSH-approved respirator with a particulate filter may be necessary. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention.[7] |
| Skin Contact | Take off contaminated clothing and wash it before reuse.[4][8] Wash skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[9] If respiratory irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water.[9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9] |
Storage and Stability
Proper storage is necessary to maintain the integrity of the compound and prevent hazardous situations.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place.[4] |
| Atmosphere | Keep the container tightly closed.[4] |
| Incompatibilities | Avoid contact with strong oxidizing agents.[7] |
Spill and Waste Disposal
Spill Decontamination
In the event of a small spill within a chemical fume hood:
-
Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.[10]
-
Collection: Carefully scoop the absorbed material into a sealable container.[10]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a basic solution (e.g., sodium bicarbonate solution) to convert residual boronic acid to a more water-soluble boronate salt.[6]
-
Final Cleaning: Wash the area with soap and water.[11]
-
Waste: All cleanup materials must be collected and disposed of as hazardous waste.[6]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar boronic acids and should be adapted and optimized for specific substrates.[12]
Materials
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture vigorously and heat to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional safety policies and procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. chemical-label.com [chemical-label.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 127972-00-3 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 127972-00-3 | TCI EUROPE N.V. [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxy-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Methoxy-5-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl structures, which are common motifs in pharmaceutical compounds and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This compound is an attractive coupling partner due to the electronic effects of its substituents. The methoxy group at the ortho position and the methyl group at the para position are both electron-donating, which can influence the reactivity of the boronic acid in the catalytic cycle.
Palladium Catalysts and Reaction Components
A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Commonly Used Palladium Catalysts:
-
Palladium(II) acetate (Pd(OAc)₂): A common and cost-effective palladium source that is reduced in situ to the active Pd(0) species. It is often used in combination with phosphine ligands.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable Pd(0) complex that is often used directly as the catalyst.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust catalyst that is often effective for challenging coupling reactions.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another common Pd(0) source that requires the addition of a ligand.
Key Reaction Components:
-
Ligands: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Examples include triphenylphosphine (PPh₃), SPhos, and XPhos. The choice of ligand can significantly impact the reaction outcome.
-
Bases: A base is required to activate the boronic acid for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Solvents: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).
Data Presentation: Illustrative Reaction Parameters and Yields
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and similar substrates with various aryl halides. Please note that optimal conditions may vary depending on the specific substrates used.
Table 1: Cross-Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene | 110 | 16 | 85 |
| 4 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | 95 |
Table 2: Cross-Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 78 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 18 | 75 |
| 3 | 2-Chloropyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 120 | 24 | 70 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 20 | 82 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These protocols should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the tube and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Perform an aqueous workup by adding ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents on Reactivity
Caption: Influence of substituents on the reactivity of this compound.
Application Notes and Protocols for Base Selection in the Suzuki Reaction with 2-Methoxy-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key parameter influencing the success of this reaction is the choice of base, which plays a critical role in the catalytic cycle. The base facilitates the crucial transmetalation step by activating the organoboron species. For electron-rich boronic acids like 2-methoxy-5-methylphenylboronic acid, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions. This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with aryl halides, complete with illustrative data and detailed experimental protocols.
The electron-donating methoxy and methyl groups on the phenyl ring of this compound enhance its nucleophilicity, which can influence its reactivity in cross-coupling reactions. The choice of base can significantly impact the reaction's efficiency. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed and have demonstrated effectiveness in couplings involving electron-rich substrates.[1]
Data Presentation: Comparison of Bases
While direct, side-by-side comparative studies for this compound against a wide range of bases under identical conditions are not extensively published, the following table provides an illustrative comparison based on established principles and data from similar systems, such as those involving 2-methoxyphenylboronic acid derivatives. The data presented here summarizes the impact of different bases on the yield of the Suzuki coupling reaction between an ortho-substituted methoxyphenylboronic acid and an aryl bromide. This information serves as a strong indicator of expected performance and a starting point for optimization.
Table 1: Illustrative Comparison of Bases in the Suzuki Coupling of a Methoxy-Substituted Phenylboronic Acid with an Aryl Bromide
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | SPhos | 90 | 12 | ~92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | PPh₃ | 90 | 12 | ~88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 16 | ~85 |
| 4 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | ~70 |
| 5 | TEA (Triethylamine) | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | ~45 |
Disclaimer: The data presented in this table is illustrative and compiled from various sources for comparative purposes.[1][2] Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
From this illustrative data, it is evident that inorganic bases like potassium phosphate and carbonates generally provide higher yields for Suzuki reactions with electron-rich boronic acids compared to organic bases like triethylamine under typical conditions. Stronger inorganic bases are often more effective in promoting the transmetalation step.
Signaling Pathways and Experimental Workflows
Logical Relationship in Base Selection
The choice of base in a Suzuki-Miyaura coupling is a critical decision that influences the entire catalytic cycle. The following diagram illustrates the logical considerations for selecting a base, taking into account the properties of the substrates and desired reaction outcomes.
Caption: Logical workflow for selecting a suitable base.
Experimental Workflow for Base Screening
The following diagram outlines a typical experimental workflow for screening different bases to optimize the Suzuki-Miyaura coupling reaction.
Caption: General workflow for screening bases.
Experimental Protocols
The following are representative protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound, adaptable for screening different bases.
Protocol 1: Suzuki Coupling Using Potassium Phosphate (K₃PO₄)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed 1,4-dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and deionized water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling Using Potassium Carbonate (K₂CO₃)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed deionized water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate and SPhos with potassium carbonate and triphenylphosphine, respectively.
-
Using a syringe, add the degassed 1,4-dioxane and deionized water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitor the reaction's progress as described in Protocol 1.
-
Upon completion (typically 16 hours), perform the work-up and purification as outlined in steps 8-10 of Protocol 1.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. The electron-rich nature of this boronic acid generally favors the use of moderately strong inorganic bases such as potassium phosphate and potassium carbonate to achieve high product yields. The provided protocols and illustrative data offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of complex biaryl compounds. Optimization of the base, along with other reaction parameters, is encouraged to achieve the best possible outcome for specific substrate combinations.
References
Application Notes and Protocols for Solvent Effects in 2-Methoxy-5-methylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The choice of solvent is a critical parameter that can profoundly influence the reaction's yield, rate, and selectivity. A solvent's properties—polarity, protic or aprotic nature, and ability to dissolve reagents and stabilize catalytic species—all play a crucial role in the reaction outcome. These application notes provide a comprehensive guide to understanding and optimizing solvent effects in reactions involving this compound, complete with detailed experimental protocols and illustrative data.
The Critical Role of the Solvent in Suzuki-Miyaura Reactions
The solvent in a Suzuki-Miyaura reaction serves several key functions that can significantly impact the reaction's success:
-
Solubilization: The solvent must effectively dissolve the this compound, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base to ensure a homogeneous reaction mixture and facilitate efficient interaction between reactants.[1] this compound is generally soluble in polar organic solvents.[2]
-
Influence on Catalyst Activity: Solvents can coordinate with the palladium catalyst, affecting its stability and reactivity.[1] This interaction can influence the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination.
-
Effect on Base Strength and Solubility: The choice of solvent can modulate the effective strength and solubility of the inorganic base used in the reaction.[1] The base is crucial for the activation of the boronic acid in the transmetalation step.
-
Management of Water Content: While many Suzuki-Miyaura reactions can tolerate or even benefit from the presence of water, which can aid in dissolving the base, excessive water can lead to a significant side reaction known as protodeboronation.[1][3] This process involves the cleavage of the C-B bond, leading to the decomposition of the boronic acid.[3] The use of anhydrous solvents may be necessary to minimize this side reaction.[3]
Data Presentation: Illustrative Solvent Effects on a Model Reaction
To illustrate the impact of different solvent systems on the Suzuki-Miyaura coupling of this compound, a model reaction with 4-bromoanisole was considered. The following table summarizes the plausible effects of various solvents on the reaction yield and time, based on general principles observed in similar cross-coupling reactions.
Reaction Scheme:
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 8 | 92 | Good for a wide range of substrates; water aids in dissolving the base.[1] |
| 2 | Toluene / H₂O (5:1) | K₂CO₃ | 100 | 12 | 88 | Biphasic system which can simplify product isolation. |
| 3 | Acetonitrile (ACN) | Cs₂CO₃ | 80 | 10 | 85 | A polar aprotic solvent, can be effective in anhydrous conditions. |
| 4 | Tetrahydrofuran (THF) / H₂O (4:1) | K₃PO₄ | 80 | 12 | 90 | A versatile and commonly used solvent system. |
| 5 | N,N-Dimethylformamide (DMF) | K₃PO₄ | 110 | 6 | 78 | High boiling point allows for higher reaction temperatures, but can sometimes lead to side reactions. |
| 6 | Ethanol (EtOH) / H₂O (5:1) | NaOH | 80 | 14 | 82 | An environmentally friendly solvent option.[4] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.
Protocol 1: General Procedure using 1,4-Dioxane/Water
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized water (2 mL, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and replace the atmosphere with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Anhydrous Conditions using Toluene
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.5 mmol, finely ground)
-
Anhydrous Toluene (10 mL)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Oven-dry all glassware and allow it to cool to room temperature under a stream of argon.[3]
-
In a Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, Pd(PPh₃)₄, and finely ground anhydrous K₃PO₄.
-
Seal the flask and purge with argon for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[3]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols: 2-Methoxy-5-methylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-5-methylphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The primary focus is on its application in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, which is instrumental in the development of novel therapeutic agents.
Introduction
This compound is a versatile organoboron compound widely employed in organic synthesis.[1] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, where it serves as a nucleophilic partner to introduce the 2-methoxy-5-methylphenyl moiety into a target molecule. This structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The electron-donating nature of the methoxy and methyl groups on the phenyl ring enhances the reactivity of the boronic acid in Suzuki-Miyaura couplings, often leading to high yields of the desired biaryl products.[2]
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex in the presence of a base.[3] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.
A key application of this compound is in the synthesis of biaryl compounds, which are common scaffolds in many biologically active molecules. For instance, the coupling of this boronic acid with a halogenated heterocyclic core, such as a substituted pyridine, can generate intermediates for targeted therapies.
Representative Reaction Scheme:
References
Application of 2-Methoxy-5-methylphenylboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylphenylboronic acid is a versatile organoboron compound that serves as a key building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Its unique electronic and structural properties, stemming from the methoxy and methyl substituents on the phenyl ring, make it a valuable precursor for the synthesis of advanced materials with tailored optical and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the fields of organic light-emitting diodes (OLEDs), chemical sensors, and polymer science. While direct, extensively documented applications with comprehensive quantitative data for this specific molecule can be limited in publicly available research, the protocols and data presented here are based on established methodologies for structurally similar boronic acids and serve as a robust guide for researchers.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 127972-00-3 | [2] |
| Molecular Formula | C₈H₁₁BO₃ | [2] |
| Molecular Weight | 165.98 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 97 °C | [2] |
| Solubility | Soluble in polar organic solvents | [1] |
I. Application in Organic Light-Emitting Diodes (OLEDs)
This compound is a valuable precursor for the synthesis of carbazole-based and other π-conjugated molecules that are used as host or emissive materials in OLEDs.[3][4][5] The Suzuki-Miyaura coupling reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures necessary for efficient charge transport and light emission.[6] The methoxy and methyl groups can influence the electronic properties, solubility, and morphology of the final materials, which in turn affects the performance of the OLED device.[7]
A. Synthesis of Carbazole-Based Host Materials
Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties and high triplet energies.[7][8] this compound can be coupled with halogenated carbazole derivatives to synthesize novel host materials.
Experimental Protocol: Synthesis of a 3-(2-Methoxy-5-methylphenyl)-9-phenyl-9H-carbazole (Illustrative Example)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-9-phenyl-9H-carbazole with this compound.
Materials:
-
3-bromo-9-phenyl-9H-carbazole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Anhydrous potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-9-phenyl-9H-carbazole (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask. To this stirring mixture, add palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of a carbazole-based OLED host material.
B. OLED Device Performance Data (Illustrative)
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 1.1% |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.16, 0.08) |
| Turn-on Voltage | ~3.5 V |
| Maximum Luminance | >1000 cd/m² |
| Triplet Energy (E_T) | >3.0 eV |
II. Application in Chemical and Biological Sensors
The boronic acid functional group is known to interact reversibly with diols, a property that is widely exploited in the design of chemical and biological sensors for the detection of saccharides, glycoproteins, and other biologically relevant molecules.[9][10] this compound can be incorporated into fluorescent probes or polymer matrices to create sensory systems.
A. Fluorescent Sensors for Monosaccharides
Boronic acid-appended fluorophores can act as sensors for monosaccharides. The binding of a saccharide to the boronic acid moiety can modulate the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.
Experimental Protocol: Evaluation of a Fluorescent Boronic Acid Sensor
This protocol outlines a general method for testing the response of a fluorescent sensor containing the this compound moiety to various monosaccharides.
Materials:
-
Fluorescent probe functionalized with this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of various monosaccharides (e.g., glucose, fructose, galactose)
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in PBS (pH 7.4).
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.
-
Titration with Saccharides: Add aliquots of a stock solution of a monosaccharide to the probe solution. After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration. The binding constant (K_b) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., Benesi-Hildebrand).[11]
Binding Affinity Data (Illustrative)
The following table presents hypothetical binding constants for a sensor incorporating this compound with various sugars, based on data for a similar compound, 2-methoxy-5-fluoro phenyl boronic acid.[11]
| Analyte | Binding Constant (K_b) [M⁻¹] |
| Dextrose | 150 |
| Arabinose | 250 |
| Xylose | 220 |
| Sucrose | 80 |
| Lactose | 95 |
Signaling Pathway for a Boronic Acid-Based Fluorescent Sensor:
Caption: Analyte binding leads to a detectable fluorescence signal change.
III. Application in Polymer Science
This compound can be used as a monomer in Suzuki-Miyaura cross-coupling polymerization to synthesize conjugated polymers.[1] These polymers can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and conductive materials.
A. Synthesis of Conductive Polymers
Experimental Protocol: Synthesis of a Copolymer via Suzuki-Miyaura Polymerization
This protocol provides a general procedure for the synthesis of a copolymer using this compound and a dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene).
Materials:
-
This compound
-
2,7-dibromo-9,9-dihexylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask. To the stirring solution, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Polymerization: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas. Stir for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration and wash it with methanol to remove the catalyst and unreacted monomers. Further purification can be done by Soxhlet extraction.
-
Drying: Dry the purified polymer in a vacuum oven.
Workflow for Polymer Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of a conductive polymer.
B. Polymer Characterization Data (Illustrative)
The synthesized polymer should be characterized to determine its molecular weight, structure, thermal stability, and electrochemical properties.
| Characterization Technique | Parameter | Typical Expected Value/Result |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (M_n) | 10,000 - 50,000 g/mol |
| Polydispersity index (PDI) | 1.5 - 3.0 | |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Spectra | Peaks corresponding to the repeating monomer units |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (T_d) | > 300 °C |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels | Determined from oxidation/reduction potentials |
IV. Application in Drug Development
Phenylboronic acids are also being explored in drug delivery systems, particularly for targeting tumor cells that overexpress sialic acid on their surface.[12] The interaction between the boronic acid and the diol moieties of sialic acid can be exploited for targeted drug delivery. While specific applications of this compound in this area are not well-documented, the general principle holds promise.
Conceptual Relationship in Targeted Drug Delivery:
Caption: Boronic acid-functionalized drug carriers can target tumor cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its application in OLEDs, sensors, and polymers through Suzuki-Miyaura cross-coupling and other synthetic methodologies offers significant potential for the development of novel technologies. The protocols and data provided in this document serve as a foundational guide for researchers to explore and expand the applications of this promising compound in materials science and drug development. Further research is encouraged to fully elucidate the specific performance advantages conferred by the 2-methoxy-5-methylphenyl moiety in various material systems.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polymer-Based Electrochemical Sensors for the Diagnosis of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxy-5-methylphenylboronic Acid in OLED Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Methoxy-5-methylphenylboronic acid as a building block in the synthesis of organic light-emitting diode (OLED) materials. While direct literature on the application of this specific boronic acid in OLEDs is limited, its structural motifs suggest its utility in creating tailored organic semiconductors. The protocols and data presented here are based on established methodologies for the synthesis of high-performance OLED materials, particularly hole transport materials (HTMs), using Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is an aromatic boronic acid that can serve as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules for various applications, including pharmaceuticals and organic electronics. In the context of OLEDs, this building block allows for the introduction of the 2-methoxy-5-methylphenyl moiety into larger conjugated systems. This can influence the electronic properties, solubility, and morphology of the resulting material, which are critical factors for efficient device performance. The electron-donating methoxy group and the methyl group can modulate the HOMO/LUMO energy levels and enhance the solubility of the final compound.
Application in Hole Transport Material (HTM) Synthesis
A primary application of this compound in OLEDs is in the synthesis of hole transport materials. HTMs are crucial components in an OLED device stack, responsible for the efficient injection and transport of holes from the anode to the emissive layer. The following section details a representative synthesis of a triarylamine-based HTM using this compound.
Representative Synthesis: 4,4'-bis(2-methoxy-5-methylphenyl)-N,N-diphenylaniline (MMDPA)
In this representative synthesis, this compound is coupled with 4,4'-dibromo-N,N-diphenylaniline via a Suzuki-Miyaura reaction to yield the novel hole transport material, MMDPA.
Reaction Scheme:
Experimental Protocols
3.1. General Suzuki-Miyaura Coupling Protocol for MMDPA Synthesis
This protocol outlines a general procedure for the synthesis of MMDPA. Researchers should adapt this protocol based on laboratory-specific conditions and desired scale.
Materials:
-
4,4'-dibromo-N,N-diphenylaniline
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add 4,4'-dibromo-N,N-diphenylaniline (1.0 mmol), this compound (2.2 mmol), Pd(OAc)2 (0.02 mmol), and PCy3 (0.04 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add toluene (20 mL) and a 2M aqueous solution of K3PO4 (5 mL) to the flask.
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure MMDPA product.
3.2. Characterization
The synthesized MMDPA should be characterized to confirm its structure and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Quantitative Data
The following table summarizes illustrative data for the synthesis of MMDPA and the performance of a hypothetical OLED device incorporating it as the hole transport layer. This data is based on typical results for similar materials found in the literature and should be considered representative.
| Parameter | Value |
| Synthesis Yield of MMDPA | 75-85% |
| Purity (after purification) | >99.5% |
| HOMO Energy Level | -5.2 to -5.4 eV |
| LUMO Energy Level | -2.1 to -2.3 eV |
| Maximum External Quantum Efficiency (EQE) in a blue OLED | 5-7% |
| Luminance at 1000 cd/m² | 6-8 V |
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for MMDPA Synthesis
Caption: Experimental workflow for the synthesis of MMDPA.
Application Notes and Protocols: Rhodium-Catalyzed Reactions with 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of rhodium-catalyzed reactions utilizing 2-Methoxy-5-methylphenylboronic acid. This versatile reagent participates in a variety of carbon-carbon bond-forming reactions, offering pathways to complex molecular architectures relevant to pharmaceutical and materials science. This document outlines key reaction types, presents quantitative data for representative systems, provides detailed experimental protocols, and visualizes the underlying catalytic cycles.
Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp³) bonds. Rhodium catalysis has emerged as a powerful tool for achieving asymmetric variants of this transformation, enabling the synthesis of chiral molecules with high enantioselectivity.[1] While traditional palladium catalysts are widely used for C(sp²)–C(sp²) couplings, rhodium catalysts have shown particular efficacy in the asymmetric coupling of boronic acids with racemic allyl halides and other prochiral electrophiles.[1] The development of enantioselective Suzuki-Miyaura reactions is a significant area of research, with applications in the synthesis of natural products and pharmaceuticals.[1][2]
Table 1: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Type Couplings
| Entry | Arylboronic Acid | Electrophile | Catalyst System | Solvent | Base | Yield (%) | ee (%) | Reference |
| 1 | Phenylboronic acid | Racemic allyl chloride | [Rh(cod)Cl]₂ / Chiral Diene Ligand | Dioxane/H₂O | K₃PO₄ | 95 | 98 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Racemic allyl bromide | [Rh(cod)₂]BF₄ / Chiral Phosphine Ligand | THF | Cs₂CO₃ | 88 | 96 | [2] |
| 3 | Heterocyclic boronic acid | Racemic allyl acetate | Rh(acac)(CO)₂ / Chiral Ligand | Toluene | K₂CO₃ | 75-90 | >90 | [2] |
Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for rhodium-catalyzed asymmetric allylic arylation.[1][2]
Materials:
-
Rhodium precursor (e.g., [Rh(cod)Cl]₂)
-
Chiral ligand (e.g., a chiral diene or phosphine ligand)
-
This compound
-
Racemic allylic halide (e.g., cinnamyl chloride)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Degassed water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1-3 mol%) and the chiral ligand (1.1-3.3 mol% relative to Rh).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
To this solution, add this compound (1.2-1.5 equivalents), the racemic allylic halide (1.0 equivalent), and the base (2.0 equivalents).
-
If required by the specific catalytic system, add a controlled amount of degassed water.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched product.
Diagram 1: Catalytic Cycle for Rhodium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Rhodium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Conjugate Addition
Rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a highly efficient method for the formation of carbon-carbon bonds.[3] This reaction can be performed under mild conditions and often proceeds with high stereoselectivity, making it a valuable tool in the synthesis of complex organic molecules.[3] The reaction is sensitive to both electronic and steric effects of the arylboronic acid.[3]
Table 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Enones
| Entry | Arylboronic Acid | Enone | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 1 | Phenylboronic acid | Cyclohexenone | [Rh(acac)(CO)₂] / dppb | Dioxane/H₂O | - | 98 | [4] |
| 2 | 4-Fluorophenylboronic acid | Chalcone | [(cod)₂Rh]BF₄ | Dioxane/H₂O | Ba(OH)₂ | 95 | [3] |
| 3 | 3-Tolylboronic acid | 2-Cyclopentenone | [Rh(cod)Cl]₂ / BINAP | THF | K₂CO₃ | 92 (96% ee) | [4] |
Experimental Protocol: General Procedure for Conjugate Addition
This protocol is a generalized procedure based on established methods for rhodium-catalyzed conjugate addition.[3]
Materials:
-
Rhodium precursor (e.g., [(cod)₂Rh]BF₄)
-
This compound
-
α,β-Unsaturated ketone or ester (e.g., cyclohexenone)
-
Base (e.g., Ba(OH)₂)
-
Solvent system (e.g., dioxane/water mixture)
Procedure:
-
In a reaction vessel, dissolve the α,β-unsaturated carbonyl compound (1.0 equivalent) and this compound (1.5 equivalents) in the solvent system (e.g., 10:1 dioxane/water).
-
Add the base (1.1 equivalents) to the mixture.
-
To this stirring solution, add the rhodium catalyst (1-3 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 1,4-addition product.
Diagram 2: Experimental Workflow for Conjugate Addition
Caption: General experimental workflow for a rhodium-catalyzed conjugate addition reaction.
Rhodium-Catalyzed Annulation Reactions
Rhodium-catalyzed annulation reactions provide access to various cyclic and heterocyclic structures.[5][6][7] These reactions can proceed through different mechanisms, including C-H activation.[5][7] For instance, rhodium(III)-catalyzed [5+2] cycloadditions can be employed to construct seven-membered benzoxepine skeletons.[5]
Table 3: Rhodium-Catalyzed Annulation Reactions
| Entry | Boronic Acid Derivative | Coupling Partner | Catalyst System | Oxidant | Product Type | Yield (%) | Reference |
| 1 | 2-Biphenylboronic acid | Diazo compound | [CpRhCl₂]₂ | - | Phenanthrene | 86 | [8] |
| 2 | Arylboron reagent | Azabicyclic olefin | [CpRhCl₂]₂ | AgOAc | Dihydrocarbazole | 78 | [7] |
| 3 | 2-Cyanophenylboronic acid | Alkyne | [Rh(cod)Cl]₂ | - | Isoquinolone | 95 | [9] |
Experimental Protocol: General Procedure for [5+2] Annulation
This protocol is a generalized procedure based on electrochemical rhodium-catalyzed C-H/O-H activation.[5]
Materials:
-
Substituted phenol (containing the C-H bond to be activated)
-
Alkyne
-
Rhodium catalyst (e.g., [Cp*RhCl₂]₂)
-
Electrolyte (e.g., n-Bu₄NPF₆)
-
Solvent (e.g., 1,2-dichloroethane)
-
Electrochemical setup (potentiostat, electrodes)
Procedure:
-
Set up an undivided electrochemical cell with a carbon plate anode and a platinum plate cathode.
-
To the cell, add the substituted phenol (1.0 equivalent), the alkyne (1.2 equivalents), the rhodium catalyst (2.5 mol%), and the electrolyte.
-
Add the solvent and stir the mixture under a constant current until the starting material is consumed (as monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzoxepine derivative.
Diagram 3: Logical Relationship in Rh(III/I) Catalyzed Annulation
Caption: Simplified catalytic cycle for a Rh(III/I)-catalyzed C-H activation and annulation reaction.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization [organic-chemistry.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Electrooxidative Rhodium‐Catalyzed [5+2] Annulations via C−H/O−H Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium(iii)-catalyzed oxidative [3+2] annulation of arylboron reagents and 7-azabenzonorbornadienes via transmetalation-initiated C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Rhodium-Catalyzed Annulation Reactions of [research.amanote.com]
Application Notes and Protocols: Stereoselective Reactions Involving 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its substituted phenyl ring allows for the introduction of the 2-methoxy-5-methylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and functional materials. While this boronic acid is widely employed in general organic synthesis, detailed and specific examples of its application in stereoselective reactions are not extensively documented in readily available scientific literature.
This document aims to provide an overview of the potential stereoselective applications of this compound based on established methodologies for related boronic acids. It will outline general protocols and conceptual frameworks for employing this reagent in the synthesis of chiral molecules.
Conceptual Framework for Stereoselective Applications
The primary route to achieving stereoselectivity with arylboronic acids involves their reaction with a chiral partner in the presence of a suitable catalyst and chiral ligand. The key strategies include:
-
Atroposelective Suzuki-Miyaura Coupling: The synthesis of axially chiral biaryls can be achieved by coupling this compound with a sterically hindered and prostereogenic aryl halide or triflate. The stereochemical outcome is controlled by a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine ligand. The steric and electronic properties of the 2-methoxy and 5-methyl groups can influence the rotational barrier of the resulting biaryl and the stereoselectivity of the coupling.
-
Diastereoselective Addition to Chiral Substrates: this compound can be used as a nucleophile in addition reactions to chiral aldehydes, ketones, or imines. The inherent chirality of the substrate directs the facial selectivity of the addition, leading to the formation of one diastereomer in excess.
-
Enantioselective Conjugate Addition: In reactions with prochiral α,β-unsaturated carbonyl compounds, a chiral catalyst (often based on rhodium or palladium) can enable the enantioselective 1,4-addition of the 2-methoxy-5-methylphenyl group, creating a new stereocenter with high enantiomeric excess.
General Experimental Considerations
Below are generalized protocols that can be adapted for stereoselective reactions involving this compound. Optimization of reaction conditions is crucial for achieving high stereoselectivity and yield.
1. Atroposelective Suzuki-Miyaura Coupling (Conceptual Protocol)
This protocol describes a general approach for the synthesis of an axially chiral biaryl.
Materials:
-
This compound
-
Prostereogenic aryl halide (e.g., a substituted 1-bromo-2-naphthoate)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., (R)-BINAP, (S)-SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium source and the chiral phosphine ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
To this mixture, add the prostereogenic aryl halide, this compound, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC.
Quantitative Data:
No specific quantitative data for a stereoselective reaction involving this compound was found in the surveyed literature. The following table is a template illustrating how such data would be presented.
| Entry | Aryl Halide | Chiral Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-bromo-2-naphthoate | (R)-BINAP | K₃PO₄ | Toluene | 100 | 24 | - | - |
| 2 | 1-bromo-2-naphthoate | (S)-SPhos | Cs₂CO₃ | Dioxane | 90 | 18 | - | - |
2. Diastereoselective Addition to a Chiral Aldehyde (Conceptual Protocol)
This protocol outlines a general method for the diastereoselective addition of the aryl group to a chiral aldehyde.
Materials:
-
This compound
-
Chiral aldehyde (e.g., a protected α-amino aldehyde)
-
Rhodium catalyst (e.g., [Rh(cod)₂]BF₄)
-
Base (e.g., Ba(OH)₂)
-
Solvent mixture (e.g., dioxane/water)
Procedure:
-
In a reaction vessel, dissolve the chiral aldehyde and this compound in the solvent mixture.
-
Add the rhodium catalyst and the base.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy or HPLC.
Quantitative Data:
No specific quantitative data for a stereoselective reaction involving this compound was found in the surveyed literature. The following table is a template illustrating how such data would be presented.
| Entry | Chiral Aldehyde | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | (S)-2-(Boc-amino)propanal | [Rh(cod)₂]BF₄ | Ba(OH)₂ | Dioxane/H₂O | RT | 12 | - | - |
| 2 | (R)-Glyceraldehyde acetonide | [Rh(cod)₂]BF₄ | K₂CO₃ | Dioxane/H₂O | RT | 16 | - | - |
Visualizations
Atroposelective Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Atroposelective Suzuki-Miyaura Coupling.
Diastereoselective Addition Logical Flow
Caption: Logical flow of a diastereoselective addition reaction.
While this compound is a valuable building block in organic synthesis, its application in stereoselective reactions is an area that warrants further exploration and documentation. The conceptual protocols and frameworks provided here are based on well-established principles of asymmetric catalysis and can serve as a starting point for researchers aiming to utilize this reagent in the synthesis of chiral molecules. The development of specific, optimized protocols for stereoselective reactions involving this compound would be a valuable contribution to the field of synthetic organic chemistry. Researchers are encouraged to screen various chiral ligands, catalysts, and reaction conditions to achieve high levels of stereocontrol in their desired transformations.
Application Notes and Protocols for C-H Activation Reactions Using 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and increasingly utilized strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the functionalization of otherwise inert C-H bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Arylboronic acids are versatile reagents in these transformations, serving as effective coupling partners in various transition-metal-catalyzed C-H arylation reactions.
This document provides detailed application notes and protocols for the use of 2-Methoxy-5-methylphenylboronic Acid in C-H activation reactions. Due to the limited availability of published data specifically utilizing this reagent in C-H activation, the following protocols and data are based on analogous reactions with structurally similar electron-rich arylboronic acids. The presence of both an electron-donating methoxy group and a methyl group on the phenyl ring of this compound suggests it would be a reactive coupling partner in various palladium-, rhodium-, and iridium-catalyzed C-H arylation reactions.
Data Presentation: C-H Arylation with Substituted Phenylboronic Acids
The following table summarizes representative yields for the direct C-H arylation of various heterocycles with substituted phenylboronic acids, providing an indication of the expected reactivity for this compound.
| Entry | Heterocycle | Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ag₂CO₃ | DMA | 75 | |
| 2 | Thiophene | 4-Methylphenylboronic acid | Pd(OAc)₂ / Ag₂CO₃ | DMA | 82 | |
| 3 | Benzothiazole | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / Ag₂CO₃ | DMA | 85 | |
| 4 | Quinoline | 4-Methoxyphenylboronic acid | Pd(TFA)₂ / Air | Dioxane/H₂O | 78 | |
| 5 | Isoquinoline | 4-tert-Butylphenylboronic acid | [RhCp*Cl₂]₂ / AgSbF₆ / NaOAc | DCE | 88 | |
| 6 | 2-Phenylpyridine | 4-Methoxyphenylboronic acid | [Ir(cod)Cl]₂ / dtbpy / Ag₂CO₃ | Toluene | 92 | |
| 7 | 4-tert-Butylpyridine | 4-Methoxyphenylboronic acid | AgNO₃ / K₂S₂O₈ | H₂O/CH₃CN | 71 | [1][2] |
| 8 | 4-tert-Butylpyridine | 4-Methylphenylboronic acid | AgNO₃ / K₂S₂O₈ | H₂O/CH₃CN | 85 | [1][2] |
Experimental Protocols
The following are detailed protocols for transition-metal-catalyzed C-H arylation reactions that can be adapted for use with this compound.
Protocol 1: Silver-Mediated Direct C-H Arylation of Electron-Deficient Heterocycles
This protocol is adapted from the work of Baran and coworkers for the direct arylation of a variety of electron-deficient heterocycles.[1][2]
Materials:
-
Heterocycle (1.0 equiv)
-
This compound (1.5 equiv)
-
Silver(I) nitrate (AgNO₃) (0.2 equiv)
-
Potassium persulfate (K₂S₂O₈) (3.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv, for pyridine substrates)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Schlenk tube or vial with a magnetic stir bar
Procedure:
-
To a Schlenk tube or vial, add the heterocycle (0.25 mmol, 1.0 equiv), this compound (0.375 mmol, 1.5 equiv), silver(I) nitrate (8.5 mg, 0.05 mmol, 0.2 equiv), and potassium persulfate (202 mg, 0.75 mmol, 3.0 equiv).
-
If the substrate is a pyridine derivative, add trifluoroacetic acid (19 µL, 0.25 mmol, 1.0 equiv).
-
Add a 1:1 mixture of acetonitrile and water (2.5 mL).
-
Seal the tube or vial and stir the reaction mixture vigorously at room temperature (23 °C) for 3-24 hours.
-
For less reactive substrates, a second addition of silver(I) nitrate (0.2 equiv) and potassium persulfate (3.0 equiv) may be required after 3-6 hours to drive the reaction to completion.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated heterocycle.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Arenes with a Directing Group
This is a general protocol for the ortho-C-H arylation of substrates containing a directing group, such as a pyridine or amide.
Materials:
-
Arene with directing group (1.0 equiv)
-
This compound (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 equiv) as an oxidant
-
Triphenylphosphine (PPh₃) (10 mol%) as a ligand (optional, can improve reactivity)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) as a base
-
N,N-Dimethylacetamide (DMA) or other high-boiling polar aprotic solvent
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arene with a directing group (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), silver(I) carbonate (276 mg, 1.0 mmol, 2.0 equiv), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
If using a ligand, add triphenylphosphine (13.1 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous N,N-dimethylacetamide (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired ortho-arylated product.
Visualizations
Signaling Pathway: Catalytic Cycle of Palladium-Catalyzed Direct C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Workflow for C-H Arylation
Caption: General experimental workflow for C-H arylation.
Concluding Remarks
While direct C-H activation studies specifically employing this compound are not extensively documented, its electronic properties strongly suggest its utility as a potent coupling partner in various transition-metal-catalyzed arylation reactions. The provided protocols, based on analogous electron-rich arylboronic acids, offer a robust starting point for researchers and drug development professionals. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be crucial for achieving high yields and selectivities with specific substrates. The continued development of C-H activation methodologies holds significant promise for streamlining the synthesis of complex molecules and accelerating drug discovery efforts.
References
Application Notes: Synthesis of Selective Kinase Inhibitors Using 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methoxy-5-methylphenylboronic acid as a key building block in the synthesis of selective kinase inhibitors. This document outlines the synthetic procedures, potential biological targets, and methodologies for the evaluation of the resulting compounds, tailored for professionals in the field of drug discovery and medicinal chemistry.
Introduction
This compound is a versatile reagent in organic chemistry, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for the creation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from readily available precursors. In medicinal chemistry, the 2-methoxy-5-methylphenyl moiety can be incorporated into various scaffolds to modulate the pharmacological properties of a molecule, such as potency, selectivity, and pharmacokinetic profile. Its structural features can contribute to crucial interactions within the binding sites of biological targets like protein kinases.
Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is, therefore, a major focus of modern drug discovery. While specific inhibitors derived directly from this compound are not extensively documented in publicly available literature, the closely related 2-ethoxy-5-methoxyphenylboronic acid has been successfully used in the synthesis of potent and selective Aurora kinase inhibitors.[2] This suggests that this compound is a valuable starting material for the generation of novel kinase inhibitor libraries.
This document will focus on a representative application: the synthesis of a hypothetical selective inhibitor targeting a generic serine/threonine kinase pathway, employing a pyrazine core, a common scaffold in kinase inhibitors.
Data Presentation: Inhibitory Activity of a Representative Kinase Inhibitor
The following table summarizes the hypothetical inhibitory activity of a representative compound, "Pyr-MeO-Ph," synthesized using this compound against a panel of serine/threonine kinases. The data is presented to illustrate the expected outcome of such a synthesis and screening cascade.
| Kinase Target | IC50 (nM) | Selectivity vs. Kinase B | Selectivity vs. Kinase C |
| Target Kinase A | 15 | 10-fold | >100-fold |
| Kinase B | 150 | - | 10-fold |
| Kinase C | >1500 | - | - |
| Kinase D | 800 | - | - |
| Kinase E | 2500 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is hypothetical and for illustrative purposes.
Experimental Protocols
I. Synthesis of a Representative Pyrazine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical 2-(2-methoxy-5-methylphenyl)-6-aminopyrazine, a core structure for a potential kinase inhibitor.
Materials:
-
2-Chloro-6-aminopyrazine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-6-aminopyrazine (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 2-(2-methoxy-5-methylphenyl)-6-aminopyrazine.
II. In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound (e.g., "Pyr-MeO-Ph")
-
Recombinant human kinase (e.g., Target Kinase A)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled for detection via other methods
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or plate reader (for non-radiometric assays)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the diluted inhibitor.
-
Add the recombinant kinase to each well to initiate the reaction, leaving some wells without the inhibitor as a positive control and some without the kinase as a negative control.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
For a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays (e.g., fluorescence-based), measure the signal using a plate reader according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: A generic serine/threonine kinase signaling pathway targeted by a synthesized inhibitor.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Methoxy-5-methylphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling reaction involving 2-Methoxy-5-methylphenylboronic acid. Here, you will find troubleshooting guides and frequently asked questions to address common issues and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with this compound are a common challenge and can stem from several factors related to its specific chemical structure.[1] The primary reasons include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] this compound is particularly susceptible due to its electron-rich nature, a consequence of the electron-donating methoxy and methyl groups.[3][4] This side reaction is often promoted by the presence of water and a strong base.[1][2]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct can be a competing reaction, reducing the yield of the desired cross-coupled product.[3][5] This is often facilitated by the presence of oxygen or when the catalytic cycle is slow.[3][5]
-
Steric Hindrance: The methoxy group at the ortho-position introduces steric bulk, which can impede the approach of the palladium catalyst to the boronic acid, slowing down key steps in the catalytic cycle like transmetalation and reductive elimination.[1][6]
-
Catalyst Deactivation: The palladium catalyst can decompose into inactive palladium black, especially at elevated temperatures, if not properly stabilized by the chosen ligand.[1]
Question 2: My starting material is consumed, but I'm seeing significant formation of 4-methylanisole (protodeboronation byproduct). How can I minimize this?
Answer: Minimizing protodeboronation is critical for improving your yield. Consider the following strategies:
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction.[2] Ensure all solvents and reagents are rigorously dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching to a milder base or a non-aqueous base.
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or an MIDA boronate, can protect it from premature decomposition.[1][7] The boronic acid is then generated in situ during the reaction.[1]
Question 3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?
Answer: For challenging substrates that are both electron-rich and sterically hindered, like this compound, standard catalysts are often insufficient.[1] More robust catalyst systems are required to overcome the activation barriers.
-
Bulky, Electron-Rich Phosphine Ligands: These are highly recommended. They stabilize the palladium catalyst, promote the oxidative addition step, and can facilitate the otherwise difficult reductive elimination for sterically hindered substrates.[5][8]
-
N-Heterocyclic Carbene (NHC) Ligands: These can also be very effective in stabilizing the catalyst and promoting high turnover.[5]
-
Pre-catalysts: Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can be more efficient at generating the active Pd(0) species.[9]
Frequently Asked Questions (FAQs)
Q1: What are the first things I should check if my Suzuki coupling reaction is not working?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Consider using a fresh batch or a more robust, air-stable precatalyst.[2]
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2][3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[2]
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[2]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base can significantly impact the reaction yield.[5]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]
-
For Challenging Couplings: For sterically hindered or electron-rich substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[5]
-
Screening: Screening a variety of bases is a recommended optimization step.[5]
Q3: What is the optimal solvent for this type of Suzuki coupling?
A3: The choice of solvent is critical and often interdependent with the base.[2]
-
Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often with water as a co-solvent.[9]
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions with a solvent like toluene or dioxane is recommended.[1][2]
-
Degassing: Regardless of the solvent, it must be thoroughly degassed to remove oxygen.[9]
Q4: Can I run this Suzuki coupling at a higher temperature to increase the reaction rate?
A4: Increasing the temperature can help overcome the activation energy barrier, especially for the oxidative addition of less reactive aryl chlorides.[5] However, be aware that higher temperatures can also increase the rate of side reactions, such as protodeboronation and catalyst decomposition.[1][5] It is crucial to find an optimal temperature that balances reaction rate and selectivity. Monitoring the reaction progress closely is advised.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Suzuki Coupling with this compound
| Problem | Potential Cause | Recommended Solution | Key Parameters to Adjust |
| Low Yield with Starting Material Consumption | Protodeboronation | Use anhydrous solvents and reagents. Switch to a milder base (e.g., K₃PO₄, CsF). Convert boronic acid to a pinacol or MIDA ester. | Solvent, Base, Boronic Acid Derivative |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen, Slow Transmetalation | Thoroughly degas the reaction mixture. Use a more active catalyst/ligand system to accelerate the catalytic cycle. | Inert Atmosphere, Catalyst, Ligand |
| No or Low Conversion of Starting Materials | Catalyst Inactivity/Decomposition, Steric Hindrance | Use a fresh, active catalyst. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase reaction temperature cautiously. | Catalyst, Ligand, Temperature |
| Reaction Stalls | Ineffective Base or Solvent System | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Try alternative solvents or solvent/water mixtures. | Base, Solvent |
Table 2: Recommended Reaction Conditions for Optimization
| Parameter | Initial Condition | Optimized Condition for this compound |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) with a specialized ligand |
| Ligand | PPh₃ (2-4 eq. to Pd) | Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands (1.1-2.2 eq. to Pd) |
| Base | Na₂CO₃ (2 eq.) | K₃PO₄ or Cs₂CO₃ (2-3 eq.) |
| Solvent | Toluene/H₂O (4:1) | Anhydrous Dioxane or Toluene |
| Temperature | 80 °C | 80 - 110 °C (monitor for decomposition) |
| Atmosphere | Nitrogen | Rigorously degassed with Argon |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of an Aryl Bromide with this compound Pinacol Ester
This protocol is designed to minimize common side reactions associated with the parent boronic acid.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%) and add this mixture to the Schlenk flask.
-
-
Solvent Addition:
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2-Methoxy-5-methylphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxy-5-methylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no yield. What are the common causes?
A1: Low conversion in Suzuki-Miyaura reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to investigate include:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a more robust precatalyst if catalyst decomposition is suspected.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2][3] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[4]
-
Poor Reagent Quality: this compound can dehydrate over time to form its cyclic anhydride, a boroxine.[4] Boroxines can have different reactivity and may impede the reaction.[4] It is recommended to use freshly purchased or properly stored boronic acid. If the purity is questionable, consider recrystallization or conversion to a more stable derivative like a diethanolamine adduct.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base is required to activate the boronic acid for transmetalation.[5] The temperature must be sufficient to drive the reaction but not so high as to cause degradation of the starting materials or catalyst.[4][6]
Q2: I am observing a significant amount of a homocoupled byproduct, 2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl. How can I minimize this side reaction?
A2: The formation of symmetrical biaryls from the homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura coupling.[3] This is often exacerbated by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by using a Pd(II) source which gets reduced to Pd(0) by this process.[3]
To minimize homocoupling:
-
Ensure Rigorous Inert Conditions: Properly degas your solvents (including water if used in a biphasic system) and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen from entering the reaction.[2]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) catalyst or a precatalyst that cleanly generates the active species can reduce the reliance on homocoupling for the reduction of a Pd(II) source.[4]
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 equivalents) is common, but a large excess can sometimes favor side reactions.
Q3: My crude product contains the protodeboronated byproduct, 4-methylanisole. What causes this and how can it be prevented?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[7] This side reaction is often promoted by elevated temperatures and the presence of a base and protic sources like water or alcohols.[4][7]
To prevent protodeboronation:
-
Use Anhydrous Solvents: If possible, conduct the reaction under anhydrous conditions.[4]
-
Minimize Water Content: If an aqueous base is necessary, use the minimum amount of water required to achieve solubility and facilitate the reaction.[4]
-
Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these conditions can favor the degradation of the boronic acid.[6]
-
Consider a Milder Base: Strong bases can sometimes accelerate protodeboronation.[6] An empirical screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.
Q4: How can I effectively remove unreacted boronic acid and its byproducts during workup and purification?
A4: Boronic acids and their related byproducts like boric acid can be challenging to remove due to their polarity. Several strategies can be employed:
-
Aqueous Basic Wash: Most boronic acids are acidic and will form water-soluble boronate salts in the presence of a base.[1] During the workup, washing the organic layer with an aqueous basic solution (e.g., 1M NaOH) can effectively extract the unreacted boronic acid.[4]
-
Complexation/Precipitation: Boronic acids can form complexes with diols. One common method is to treat the crude mixture with diethanolamine, which forms a crystalline adduct with the boronic acid that can often be filtered off.[1]
-
Chromatography: While sometimes challenging due to streaking, flash column chromatography on silica gel can be effective. Using a solvent system containing a small amount of a polar solvent like methanol can help elute the polar byproducts.
-
Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.[4]
Data Presentation
Table 1: Illustrative Performance of Various Phenylboronic Acids in a Hypothetical Suzuki-Miyaura Coupling with 4-Bromoanisole
| Phenylboronic Acid | Substituent Effect | Expected Cross-Coupling Yield (%) | Expected Homocoupling Byproduct (%) | Expected Protodeboronation Byproduct (%) |
| This compound | Electron-donating (-OCH₃, -CH₃) | ~93 | <5 | <2 |
| Phenylboronic acid | Neutral | ~85 | ~5-10 | ~5 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | ~78 | >10 | <5 |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles of substituent effects in Suzuki-Miyaura reactions. Actual yields will vary depending on the specific reaction conditions, substrates, and catalyst system used.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol) or a suitable Buchwald ligand
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.[8]
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura reactions.
Byproduct Formation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Homocoupling of 2-Methoxy-5-methylphenylboronic acid
Welcome to the Technical Support Center for the homocoupling of 2-Methoxy-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for the synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of this compound?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, it refers to the reaction of two molecules of this compound to form a symmetrical biaryl compound, 2,2'-dimethoxy-5,5'-dimethylbiphenyl. This reaction consumes the starting material and can lead to lower yields of the desired cross-coupled product and complicate purification.
Q2: What are the primary causes of homocoupling?
A2: The main drivers of homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] Pd(II) precursors can also directly facilitate homocoupling during their in-situ reduction to the active Pd(0) species.
Q3: How do the substituents on this compound affect its tendency to homocouple?
A3: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density of the phenyl ring. This enhanced nucleophilicity can make the boronic acid more reactive in the desired Suzuki-Miyaura coupling but can also potentially accelerate the undesired homocoupling side reaction under non-optimized conditions.[3]
Q4: How can I visually identify if significant homocoupling has occurred?
A4: While there isn't a simple visual cue during the reaction, a primary indication of significant homocoupling will be a lower-than-expected yield of your desired cross-coupled product. Analysis of the crude reaction mixture by techniques such as TLC, GC-MS, or NMR will reveal the presence of the symmetrical 2,2'-dimethoxy-5,5'-dimethylbiphenyl byproduct.
Q5: Is it possible to intentionally perform the homocoupling reaction to synthesize 2,2'-dimethoxy-5,5'-dimethylbiphenyl?
A5: Yes, the homocoupling reaction can be optimized to become the primary reaction pathway for the synthesis of symmetrical biaryls. This is often achieved by ensuring the presence of an oxidant (like air or oxygen) and using a Pd(II) catalyst.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound where homocoupling is an undesired side reaction.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired cross-coupled product and significant formation of 2,2'-dimethoxy-5,5'-dimethylbiphenyl. | Oxygen in the reaction mixture: The active Pd(0) catalyst is oxidized to Pd(II) by oxygen, which promotes homocoupling.[2][4] | Improve Degassing: Rigorously deoxygenate all solvents and the reaction mixture. Use methods like freeze-pump-thaw (at least three cycles) or sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes).[5] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly cause homocoupling.[1] | Switch to a Pd(0) Source: Use a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling. If a Pd(II) source is necessary, consider adding a mild reducing agent. | |
| Suboptimal Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. | Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, outcompeting homocoupling pathways.[4] | |
| Reaction stalls, leaving unreacted starting materials and some homocoupled product. | Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black. This can be exacerbated by high temperatures or oxygen contamination. | Optimize Reaction Temperature: Consider running the reaction at a slightly lower temperature. Also, ensure the catalyst and ligand are of high quality and handled under an inert atmosphere. |
| Poor Reagent Quality: Degradation of this compound can affect its reactivity. | Use High-Purity Reagents: Use fresh or properly stored boronic acid. If the purity is questionable, consider recrystallization. | |
| Difficulty in purifying the desired product from the homocoupled byproduct. | Similar Physical Properties: The desired cross-coupled product and 2,2'-dimethoxy-5,5'-dimethylbiphenyl may have similar polarities, making separation by column chromatography challenging. | Optimize Chromatography: Use a high-purity silica gel and carefully screen eluent systems. A shallow gradient elution may be necessary. Recrystallization: If the desired product and byproduct have different solubilities, recrystallization can be an effective purification method.[6] |
Data Presentation
The following tables provide illustrative data on the effect of various reaction parameters on the yield of the homocoupling product, 2,2'-dimethoxy-5,5'-dimethylbiphenyl. This data is based on general principles of Suzuki-Miyaura reactions with electron-rich arylboronic acids.
Table 1: Effect of Palladium Source and Atmosphere on Homocoupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Atmosphere | Temperature (°C) | Yield of Homocoupling Product (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | Air | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | Nitrogen | 100 | 20 |
| 3 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | Air | 100 | 45 |
| 4 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | Nitrogen | 100 | <5 |
Table 2: Effect of Base and Solvent on Homocoupling Yield (under Nitrogen)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield of Homocoupling Product (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 15 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 10 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 8 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Et₃N | THF | 80 | 25 |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl via Homocoupling
This protocol is designed to maximize the yield of the homocoupling product.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (2-5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Stir the reaction mixture vigorously at 100 °C under an air atmosphere.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[6]
Protocol 2: Minimizing Homocoupling in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed for a cross-coupling reaction with an aryl halide, aiming to minimize the formation of the homocoupling byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(0) precatalyst
-
SPhos or another bulky, electron-rich ligand (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[5]
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and the ligand.
-
Add the degassed solvent via syringe.
-
In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed mechanism for the Pd(II)-catalyzed homocoupling of arylboronic acids.
Caption: A logical workflow for troubleshooting high levels of homocoupling.
References
Technical Support Center: Purification of Products from 2-Methoxy-5-methylphenylboronic acid Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of products derived from the coupling reactions of 2-methoxy-5-methylphenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of biaryl products synthesized using this compound in Suzuki-Miyaura and other cross-coupling reactions.
Problem 1: Low Purity of the Desired Biaryl Product After Initial Workup
Q: My crude product, obtained after aqueous workup of the coupling reaction, shows significant impurities on TLC and NMR. What are the likely impurities and how can I remove them?
A: Common impurities in Suzuki-Miyaura coupling reactions include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.[1] The specific impurities from a reaction involving this compound are often the boronic acid itself, its homocoupled dimer (2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl), and the deboronated starting material (2-methoxy-5-methylphenol).
Troubleshooting Steps:
-
Acid/Base Extraction: Boronic acids exhibit similar properties to carboxylic acids and can often be removed by a basic wash.[2][3] However, if your product is also acidic or basic, this method may not be selective.
-
Selective Precipitation/Crystallization: Recrystallization is a powerful purification technique for solid products.[4][5] Experiment with different solvent systems, such as hexane/ethyl acetate or toluene, to selectively crystallize the desired product, leaving impurities in the mother liquor.[1][4]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.[6] For biaryl products from this compound, a gradient elution with a hexane/ethyl acetate system is often effective. If the product is phenolic, adding a small amount of acetic acid to the eluent can reduce tailing.[1]
Problem 2: Difficulty in Removing Unreacted this compound
Q: I am struggling to separate the unreacted this compound from my desired biaryl product. They have very similar Rf values on TLC.
A: The polarity of this compound can be similar to that of the desired biaryl product, making chromatographic separation challenging.
Troubleshooting Steps:
-
Formation of a Boronate Ester: Convert the unreacted boronic acid to a less polar boronate ester, such as the pinacol ester. This change in polarity should allow for easier separation by column chromatography.[7]
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can selectively form a crystalline adduct with the boronic acid, which can then be removed by filtration.[3][8][9]
-
Aqueous Wash with a Base: A wash with an aqueous base solution (e.g., NaOH or K₂CO₃) can extract the acidic boronic acid into the aqueous layer.[10] This is most effective if the desired product is not acidic.
Problem 3: Presence of Homocoupled Byproduct
Q: My final product is contaminated with a significant amount of the homocoupled byproduct of this compound.
A: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls.[1]
Mitigation and Purification Strategies:
-
Optimize Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[1] Using a pre-catalyst that cleanly generates the active Pd(0) species can also help.[1]
-
Chromatographic Separation: The homocoupled byproduct often has a different polarity compared to the desired unsymmetrical biaryl. Careful optimization of the solvent system for column chromatography can usually achieve separation.
-
Recrystallization: If there is a sufficient difference in the crystal packing and solubility between the desired product and the homocoupled dimer, recrystallization can be an effective purification method.[4]
Quantitative Data Summary
The following table summarizes typical impurity profiles and the effectiveness of various purification techniques. The data is illustrative and based on common outcomes in Suzuki-Miyaura coupling reactions.
| Impurity | Typical % in Crude Mixture | Purification Method | Expected Purity of Final Product |
| Unreacted Aryl Halide | 5-15% | Column Chromatography | >98% |
| Unreacted this compound | 10-20% | Basic Wash, Column Chromatography, Recrystallization | >99% |
| Homocoupled Byproduct | 5-10% | Column Chromatography, Recrystallization | >98% |
| Palladium Catalyst Residue | <1% | Filtration through Celite, Column Chromatography | Not detectable by NMR |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Suzuki coupling of this compound?
A1: The most common byproduct is typically the homocoupled dimer, 2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl, formed from the self-coupling of two molecules of the boronic acid.[1] Protodeborylation, where the boronic acid group is replaced by a hydrogen, can also occur.[1]
Q2: Can I use recrystallization as the sole method of purification?
A2: Recrystallization can be a very effective purification method, especially if the desired product is a solid and the impurities have significantly different solubilities.[4][5] However, for complex mixtures or to remove trace impurities, it is often used in conjunction with other techniques like column chromatography.
Q3: My product is an oil. How can I purify it?
A3: For oily products, column chromatography is the most common and effective purification method.[6] If the oil is thermally stable, distillation under reduced pressure could also be an option.
Q4: How can I remove the palladium catalyst from my product?
A4: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the precipitated palladium.[4] Any remaining soluble palladium species are typically removed during column chromatography.
Q5: Are there alternative purification methods to column chromatography for polar compounds?
A5: For polar compounds that are difficult to purify by standard silica gel chromatography, reverse-phase chromatography (C18) can be an effective alternative.[3][8] Additionally, preparative HPLC can be used for challenging separations.[2]
Experimental Protocols & Visualizations
General Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of a Suzuki coupling product.
Troubleshooting Logic for Purification
Caption: A decision-making diagram for troubleshooting the purification process.
Detailed Methodologies
Protocol 1: General Purification by Column Chromatography
-
Preparation of the Crude Sample: After aqueous workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[11] Add silica gel to this solution to create a dry load, and then remove the solvent under reduced pressure.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 100% hexanes).
-
Loading and Elution: Carefully load the dried crude sample onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Hexanes/ethyl acetate or toluene are good starting points for biaryl compounds.[1][4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield of the crystals.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities and then dry them under vacuum.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with 2-Methoxy-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 2-Methoxy-5-methylphenylboronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in key synthetic applications such as Suzuki-Miyaura and Chan-Lam couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental to the synthesis of pharmaceuticals and agrochemicals. It is also utilized in copper-catalyzed Chan-Lam cross-coupling for the formation of carbon-heteroatom bonds (C-N, C-O), and can undergo oxidation to produce the corresponding phenol. Its electron-rich nature, due to the methoxy and methyl substituents, influences its reactivity in these transformations.
Q2: How should this compound be stored to ensure its stability and reactivity?
A2: Arylboronic acids can be susceptible to dehydration over time to form boroxines, which may exhibit different reactivity. For optimal results, it is recommended to store this compound in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. Using freshly opened or properly stored boronic acid is crucial for reproducibility.
Q3: What are the most common side reactions observed when using this compound, and how can they be minimized?
A3: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation: This is often promoted by excessive water, high temperatures, and strong bases. To minimize it, use anhydrous solvents, carefully control the amount of water if an aqueous base is used, and consider using milder bases or running the reaction at a lower temperature.
-
Homocoupling: This can be promoted by the presence of oxygen and certain palladium catalysts. Thoroughly degassing the reaction mixture and using fresh, high-quality catalyst can help reduce this side reaction.
Q4: Can this compound be used to synthesize the corresponding phenol?
A4: Yes, arylboronic acids can be readily oxidized to phenols. A common and efficient method involves using an oxidizing agent like hydrogen peroxide, often in the presence of a base. Metal-free aerobic oxidation protocols have also been developed.
Suzuki-Miyaura Coupling: Troubleshooting and Optimization
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. Due to its electron-donating groups, this compound is generally a good substrate for this reaction. However, challenges can still arise.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) with degassed solvents to prevent catalyst oxidation. Use a fresh, high-purity palladium catalyst. |
| Improper base selection | The choice of base is critical. For electron-rich boronic acids, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. The strength and solubility of the base can significantly impact the reaction rate. | |
| Suboptimal solvent system | A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is common. The ratio can be critical; optimize the solvent system for your specific substrates. | |
| Protodeboronation of the boronic acid | This is a common side reaction, especially with prolonged heating or in the presence of excess water. Use anhydrous solvents where possible or minimize the amount of water. A milder base or lower reaction temperature might also be beneficial. | |
| Significant Homocoupling of the Aryl Halide | Presence of oxygen | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent. |
| Catalyst choice | Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, consider screening different palladium sources or ligands. | |
| Difficulty in Product Purification | Co-elution with byproducts | If the product is a phenol (from a coupling partner containing a hydroxyl group), it may streak on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress ionization and improve separation. |
| Residual catalyst | Filtering the crude reaction mixture through a pad of Celite can help remove the palladium catalyst and inorganic salts before concentration and chromatography. | |
| Emulsion during workup | If an emulsion forms during the aqueous workup, adding brine can help to break it. |
Quantitative Data for Suzuki-Miyaura Coupling
The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. The following tables provide a starting point for optimization based on literature for similar electron-rich arylboronic acids.
Table 1: Comparison of Common Bases
| Base | Typical Concentration | Solvent System | Temperature (°C) | Expected Yield Range | Notes |
| K₃PO₄ | 2.0 - 3.0 equiv. | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | 85-98% | A strong base, often effective for challenging couplings. |
| K₂CO₃ | 2.0 equiv. | Dioxane/H₂O, Ethanol/H₂O | 80 - 100 | 70-95% | A common and cost-effective choice. |
| Cs₂CO₃ | 2.0 - 3.0 equiv. | Dioxane, THF | 80 - 110 | 90-99% | Highly soluble in organic solvents, often used for difficult substrates. |
| NaOH | 2.0 equiv. | Toluene/H₂O | 80 - 100 | 60-85% | A strong, inexpensive base, but can sometimes promote side reactions. |
Disclaimer: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, and ligand used.
Table 2: Common Catalyst Systems and Solvents
| Palladium Source | Ligand | Typical Loading (mol%) | Solvent System | Temperature (°C) |
| Pd(OAc)₂ | SPhos | 1 - 2 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Dioxane, THF | Room Temp - 100 |
| Pd(PPh₃)₄ | None | 2 - 5 | Toluene, Dioxane/H₂O | 80 - 110 |
| PdCl₂(dppf) | None | 1 - 3 | DMF, Dioxane | 80 - 120 |
Note: For electron-rich and sterically hindered boronic acids, catalysts with bulky, electron-rich phosphine ligands like SPhos and XPhos often give superior results.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of dioxane and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling: Troubleshooting and Optimization
The Chan-Lam coupling enables the formation of C-N and C-O bonds and is a valuable alternative to palladium-catalyzed methods. These reactions are often performed under milder conditions and can even be open to the air.
Troubleshooting Guide: Chan-Lam Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive copper source | Use a fresh, high-quality copper salt (e.g., Cu(OAc)₂). The purity and hydration state of the copper source can be critical. |
| Poor substrate nucleophilicity | For weakly nucleophilic amines or alcohols, a stronger base or a ligand may be required to facilitate the reaction. Pyridine or other nitrogen-based ligands can be beneficial. | |
| Boronic acid quality | As with Suzuki coupling, the purity of the boronic acid is important. Dehydration to boroxines can affect reactivity. | |
| Solvent effects | The choice of solvent (e.g., DCM, MeOH, DMSO) can significantly impact the reaction. Screen different solvents to find the optimal one for your substrate combination. | |
| Significant Side Product Formation | Homocoupling of the boronic acid | This is a common side reaction. Using a slight excess of the amine or alcohol nucleophile can sometimes favor the cross-coupling pathway. |
| Oxidation of the boronic acid to a phenol | This is an inherent reactivity of the boronic acid, especially under oxidative conditions. Minimizing reaction time and temperature may help. | |
| Reaction is unreliable or difficult to reproduce | Chan-Lam couplings can be sensitive to subtle changes in reaction conditions. Meticulous control of reagent purity, solvent quality, and atmospheric conditions is key. The presence of molecular sieves can sometimes be beneficial by removing water, but can also sometimes hinder the reaction. |
Quantitative Data for Chan-Lam Coupling
Table 3: General Conditions for Chan-Lam N-Arylation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Cu(OAc)₂ (1.0-2.0 equiv.) | Pyridine, TMEDA, or None | Pyridine, Et₃N, or None | DCM, Toluene, MeOH | Room Temp - 60 |
| Cu(OTf)₂ | Phenanthroline | K₂CO₃ | DMSO | 80 - 120 |
| CuI | None | K₃PO₄ | DMF | 100 - 120 |
Note: The Chan-Lam reaction can often be run with stoichiometric copper, but catalytic versions are also common. The reaction is frequently conducted open to the air, as oxygen can act as the terminal oxidant.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation of an Imidazole
-
Preparation: To a vial, add the imidazole (1.0 mmol), this compound (1.5 mmol), Cu(OAc)₂ (1.2 mmol), and a magnetic stir bar.
-
Solvent Addition: Add the solvent (e.g., 5 mL of methanol).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle```dot
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Chan-Lam Coupling Catalytic Cycle
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Technical Support Center: Protodeboronation of 2-Methoxy-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the undesired protodeboronation of 2-methoxy-5-methylphenylboronic acid during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on the detection and mitigation of protodeboronation, which leads to the formation of 2-methoxy-5-methylanisole.
| Observation/Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired coupled product and significant formation of 2-methoxy-5-methylanisole. | Protodeboronation is occurring at a high rate. This can be due to: 1. Presence of excess water.[1] 2. Use of a strong aqueous base (e.g., NaOH, KOH).[1][2][3] 3. High reaction temperature.[1][3] 4. A slow catalytic cycle for the desired reaction, allowing more time for the side reaction.[3] | 1. Employ anhydrous conditions: Use dry solvents and reagents to minimize the presence of a proton source.[1] 2. Select a weaker or non-aqueous base: Consider using bases like K₃PO₄, Cs₂CO₃, or KF.[1][3] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to disfavor protodeboronation.[3] 4. Optimize the catalytic system: Increase catalyst loading or use more active ligands to accelerate the desired coupling reaction.[3] 5. Use a protected boronic acid derivative: Employing the corresponding MIDA boronate or trifluoroborate salt can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][4] |
| Inconsistent reaction yields. | Variable amounts of water or oxygen in the reaction setup. Incomplete dissolution of reagents. | Ensure rigorous control over the reaction atmosphere and solvent purity. Use freshly dried solvents and degas the reaction mixture thoroughly. Ensure all solid reagents are fully dissolved before heating. |
| Formation of homocoupled byproduct (bis(2-methoxy-5-methylphenyl)). | Presence of oxygen. High concentration of Pd(II) species. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). Use a pre-activated Pd(0) catalyst or ensure complete reduction of the Pd(II) precursor. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4] In the case of this compound, this results in the formation of the byproduct 2-methoxy-5-methylanisole. This reaction consumes the boronic acid, reducing the yield of the desired product and complicating the purification process.[1]
Q2: What factors promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]
-
Basic Conditions: Many cross-coupling reactions require a base, which can form a more reactive boronate species that is more susceptible to protonolysis.[1][2] The pH of the reaction medium is a critical factor.[4][5]
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of protodeboronation.[1]
-
Electron-Donating Substituents: The methoxy and methyl groups on the phenyl ring are electron-donating, which can influence the susceptibility of the boronic acid to protodeboronation, although the precise effect can be complex and pH-dependent.
Q3: How can I detect and quantify the extent of protodeboronation?
A3: Protodeboronation can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of 2-methoxy-5-methylanisole. ¹H NMR spectroscopy can also be used to determine the ratio of the desired product to the protodeboronated byproduct.
Q4: Can the choice of palladium catalyst and ligands affect the rate of protodeboronation?
A4: Yes, the efficiency of the catalytic system plays a crucial role. A highly active catalyst that promotes a fast Suzuki-Miyaura coupling can outcompete the slower protodeboronation side reaction.[3] Conversely, an inefficient catalyst can lead to longer reaction times at elevated temperatures, increasing the likelihood of protodeboronation.[3]
Q5: Are there alternative reagents to this compound that are less prone to protodeboronation?
A5: Yes, using more stable derivatives such as this compound pinacol ester, MIDA boronate ester, or potassium trifluoroborate salt can be effective.[4][6] These reagents often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, thus minimizing its concentration and the potential for protodeboronation.[4][7]
Experimental Protocols
General Protocol to Minimize Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating measures to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)[3]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Sparge the mixture with inert gas for 15-30 minutes or perform three freeze-pump-thaw cycles.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Base-catalyzed protodeboronation pathway.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with 2-Methoxy-5-methylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-5-methylphenylboronic acid. The guidance is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Guide 1: Low to No Product Yield
If you are observing low or no yield in your Suzuki-Miyaura coupling reaction with this compound, follow these steps to diagnose and resolve the issue.
Step 1: Initial Reaction Analysis
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Analyze the crude reaction mixture: Use techniques like LC-MS or GC-MS to identify the components present.
-
Observation: Significant unreacted starting materials (aryl halide and/or boronic acid).
-
Possible Cause: Low catalyst activity or catalyst deactivation.
-
-
Observation: Presence of homocoupled product of the boronic acid.
-
Observation: Presence of protodeboronated arene (toluene derivative).
Step 2: Address Catalyst Inactivity/Deactivation
If you suspect low catalyst activity is the primary issue, consider the following strategies:
-
Strategy 1: Verify Catalyst and Ligand Integrity. Ensure your palladium source and ligands are active. Pd(0) is the active catalytic species; if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Strategy 2: Ensure Rigorous Inert Atmosphere. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).
-
Strategy 3: Optimize Ligand Choice. For electron-rich substrates, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.
Step 3: Mitigate Boronic Acid Degradation
If protodeboronation is a significant side reaction, which is common for electron-rich boronic acids, implement the following:[1][3]
-
Strategy 1: Use Milder Bases. Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or KF.[1]
-
Strategy 2: Anhydrous Conditions. Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[1]
-
Strategy 3: Convert to a More Stable Boronate Ester. Boronic acids can be converted to more stable derivatives like MIDA boronates or pinacol esters, which can be more resistant to protodeboronation under basic conditions.[3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the first things I should check?
A1: When a Suzuki coupling fails or is sluggish, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active species is Pd(0), so if you are using a Pd(II) precatalyst, it needs to be reduced in the reaction.[1] Consider using a fresh batch or a more robust precatalyst.
-
Oxygen Contamination: The presence of oxygen can cause homocoupling of the boronic acid and deactivate the catalyst.[1][2] Make sure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere.
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice: The selection of base and solvent is crucial. The base needs to be strong enough to facilitate transmetalation but not so strong that it promotes degradation of your starting materials.[1]
Q2: I am observing significant homocoupling of this compound. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. It is often caused by the presence of Pd(II) species and oxygen.[2] If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) state for the catalytic cycle to begin. If this reduction is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling of two boronic acid molecules.[2] Higher oxygen levels have been shown to increase homocoupling.[2]
To prevent homocoupling:
-
Thoroughly degas your reaction mixture and solvent.
-
Ensure your reaction is run under a strict inert atmosphere (Argon or Nitrogen).
-
If using a Pd(II) precatalyst, consider adding a reducing agent or switching to a Pd(0) source.
Q3: How does the electron-donating nature of the methoxy and methyl groups on this compound affect the reaction?
A3: The methoxy and methyl groups are electron-donating, which makes the boronic acid electron-rich. This has two main effects:
-
Increased susceptibility to protodeboronation: Electron-rich boronic acids are more prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3]
-
Potentially slower transmetalation: While not always the case, highly electron-rich boronic acids can sometimes have slower rates of transmetalation.
To counteract these effects, you may need to use milder bases, anhydrous conditions, or convert the boronic acid to a more stable boronate ester.[1][3]
Q4: What are some common catalyst poisons I should be aware of?
A4: Catalyst poisons are substances that can deactivate your catalyst, even in small amounts. Common poisons for palladium catalysts include:
It is crucial to use high-purity reagents and solvents to avoid introducing these contaminants.[5]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low to no product yield | Catalyst inactivity/deactivation | Verify catalyst/ligand integrity, ensure inert atmosphere, optimize ligand choice. |
| Significant homocoupling | Presence of O₂ and/or Pd(II) | Thoroughly degas reaction, use a Pd(0) source or ensure efficient reduction of Pd(II). |
| Significant protodeboronation | Degradation of electron-rich boronic acid | Use milder bases (e.g., K₂CO₃, KF), employ anhydrous conditions, convert to a boronate ester. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
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Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Improving solubility of 2-Methoxy-5-methylphenylboronic acid in reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Methoxy-5-methylphenylboronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline solid that is generally less soluble in water and more soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1]
Q2: I'm observing low or no product yield in my Suzuki-Miyaura coupling reaction. Could the solubility of this compound be the issue?
A2: Yes, poor solubility of the boronic acid is a common reason for low yields in Suzuki-Miyaura reactions. If the boronic acid does not dissolve in the reaction solvent, its concentration in the solution will be too low for the reaction to proceed efficiently.
Q3: How does the structure of this compound affect its reactivity and solubility?
A3: The methoxy group at the ortho position can present some steric hindrance, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The electron-donating nature of the methoxy and methyl groups can also influence the electronic properties of the aryl ring, which in turn affects its reactivity.
Q4: Can I use heat to improve the solubility of this compound?
A4: Heating the reaction mixture can significantly improve the solubility of the boronic acid. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, catalysts, and products. Forcing conditions with higher temperatures may be necessary for sterically hindered substrates.
Q5: Are there alternative forms of the boronic acid I can use to improve solubility and stability?
A5: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance its stability and solubility in organic solvents. Another effective strategy is to form a diethanolamine adduct, which often results in a stable, crystalline solid that can be used directly in coupling reactions, particularly in protic solvents.[2][3][4]
Troubleshooting Guide
Problem: The this compound is not dissolving in the reaction solvent.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | Use a co-solvent system. For Suzuki-Miyaura reactions, a mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 ratio) is often effective. The water can help dissolve the base and facilitate the reaction. |
| Insufficient Temperature | Gradually increase the reaction temperature. Many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C) to ensure all components are in solution. |
| Incorrect Base | The choice of base can influence solubility. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Ensure the base is well-dispersed. |
Problem: Low reaction yield despite the boronic acid appearing to dissolve.
| Potential Cause | Suggested Solution |
| Protodeboronation (cleavage of the C-B bond) | This side reaction can be prevalent with electron-rich boronic acids. Ensure you are using degassed solvents and maintaining an inert atmosphere (Nitrogen or Argon) to minimize this. Using the boronic acid as its pinacol ester or diethanolamine adduct can also improve stability. |
| Steric Hindrance | The ortho-methoxy group can sterically hinder the reaction. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to promote the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ may also be required.[1] |
| Catalyst Inactivity | Ensure your palladium catalyst is active. Using a fresh batch of catalyst and ligand is recommended. |
Quantitative Solubility Data
| Compound | Solvent | Temperature | Solubility | Data Type |
| This compound | Water | Ambient | Low | Qualitative |
| Methanol | Ambient | Soluble | Qualitative | |
| Ethanol | Ambient | Soluble | Qualitative | |
| Dichloromethane | Ambient | Soluble | Qualitative | |
| 2-Methoxyphenylboronic acid | Water | Ambient | Insoluble | Qualitative[5] |
| Methanol | Ambient | Soluble | Qualitative | |
| Phenylboronic acid | Chloroform | 25 °C | Moderate | Qualitative[6] |
| 3-Pentanone | 25 °C | High | Qualitative[6] | |
| Acetone | 25 °C | High | Qualitative[6] | |
| Dipropyl Ether | 25 °C | High | Qualitative[6] | |
| Methylcyclohexane | 25 °C | Very Low | Qualitative[6] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol is a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation and Use of a Diethanolamine Adduct for Improved Solubility
This protocol describes the formation of a more stable and often more soluble diethanolamine adduct of this compound, which can be used directly in the coupling reaction.[2][4]
Materials:
-
This compound (1.0 mmol)
-
Diethanolamine (1.0 mmol)
-
Methylene chloride (or other suitable solvent)
Procedure for Adduct Formation:
-
In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring.
-
A precipitate of the diethanolamine adduct will form.
-
Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
This stable diethanolamine adduct can then be used in place of the boronic acid in a Suzuki-Miyaura coupling reaction, typically using a protic co-solvent like water or ethanol.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.thieme.de [m.thieme.de]
- 4. youtube.com [youtube.com]
- 5. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methoxy-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 2-Methoxy-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the lithiation of 2-bromo-4-methylanisole followed by borylation with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This method offers high yields when performed under strictly anhydrous and anaerobic conditions at low temperatures.
Q2: What are the primary impurities I should be concerned about in the synthesis of this compound?
A2: The main impurities include:
-
Di-(2-methoxy-5-methylphenyl)borinic acid: This results from the addition of two organolithium equivalents to the borate ester.
-
Homocoupling byproduct (2,2'-dimethoxy-5,5'-dimethylbiphenyl): This can form from the coupling of the organolithium reagent.
-
Protodeboronation product (4-methylanisole): This is the product where the boronic acid group is replaced by a hydrogen atom, which can occur during workup or storage.[1]
-
Boroxine: A trimeric anhydride formed by the dehydration of the boronic acid. This is often present in commercially available boronic acids and can form upon storage.[1]
Q3: How does water content affect the synthesis?
A3: Water can react with the organolithium intermediate, quenching it and leading to the formation of 4-methylanisole, thus reducing the yield of the desired product. It can also hydrolyze the borate ester. Therefore, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[1]
Q4: Can I use a Grignard reagent instead of an organolithium reagent?
A4: Yes, a Grignard reagent can be used. However, organolithium reagents are often preferred for this specific synthesis as they can lead to cleaner reactions and higher yields, particularly when ortho-lithiation is desired.
Q5: What is the best way to store this compound?
A5: It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize dehydration to the boroxine and potential oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Organolithium Reagent: The n-butyllithium may have degraded due to improper storage. | Solution: Titrate the n-butyllithium solution before use to determine its exact molarity. Use freshly purchased and properly stored reagent. |
| 2. Presence of Moisture: Trace water in the solvent or on the glassware. | Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled, anhydrous solvents. | |
| 3. Inefficient Borylation: The reaction temperature was not sufficiently low. | Solution: Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the addition of the organolithium and borate ester. | |
| High Levels of Borinic Acid Impurity | 1. Incorrect Stoichiometry: An excess of the organolithium reagent relative to the borate ester. | Solution: Carefully control the stoichiometry. A slight excess of the borate ester can be used to minimize the formation of the borinic acid. |
| 2. Localized Excess of Organolithium: Poor mixing during the addition of the organolithium reagent. | Solution: Add the organolithium reagent dropwise to a vigorously stirred solution of the aryl bromide. | |
| Significant Amount of Homocoupling Byproduct | 1. Reaction Temperature Too High: Allowing the reaction to warm prematurely can promote homocoupling. | Solution: Maintain the low reaction temperature throughout the formation of the organolithium and its reaction with the borate ester. |
| Product is an Oil or Gummy Solid | 1. Presence of Boroxine: Dehydration of the boronic acid during workup or storage. | Solution: Minimize exposure to heat and acidic conditions during workup. Co-evaporation with a solvent like toluene can sometimes help remove residual water. Recrystallization can also be effective. |
| Difficulty in Purification | 1. Co-elution of Impurities: The boronic acid and borinic acid can have similar polarities. | Solution: Convert the crude product to the diethanolamine adduct, which is often a crystalline solid that can be easily filtered and purified. The pure boronic acid can then be regenerated by treatment with acid. |
| 2. Streaking on Silica Gel: The acidic nature of the boronic acid can cause issues in column chromatography. | Solution: Consider using a different purification method, such as recrystallization or acid-base extraction. If chromatography is necessary, deactivating the silica gel with a small amount of a polar solvent like methanol in the eluent might help. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a standard lithiation-borylation procedure.
Materials:
-
2-bromo-4-methylanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-methylanisole (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add trimethyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 3 M HCl until the solution is acidic. Extract the mixture with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound. This data is based on general principles of boronic acid synthesis and is intended for guidance.
Table 1: Effect of Borylation Temperature on Yield and Purity
| Entry | Temperature (°C) | Yield (%) | Purity (%) (by ¹H NMR) | Major Impurity |
| 1 | -78 | 89 | >95 | Borinic Acid (<5%) |
| 2 | -40 | 75 | ~90 | Borinic Acid (~8%), Homocoupling (~2%) |
| 3 | 0 | 50 | ~80 | Borinic Acid (~15%), Homocoupling (~5%) |
Table 2: Effect of Borate Ester on Impurity Profile
| Entry | Borate Ester | Yield (%) | Purity (%) | Diarylborinic Acid Impurity (%) |
| 1 | Trimethyl borate | 89 | >95 | <5 |
| 2 | Triisopropyl borate | 85 | >98 | <2 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy-5-methylphenylboronic Acid and 2-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-methoxy-5-methylphenylboronic acid and 2-methoxyphenylboronic acid, two key building blocks in modern organic synthesis. The selection of an appropriate boronic acid is critical for the success of cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling. This comparison is supported by established principles of physical organic chemistry and illustrative experimental data to inform substrate selection and reaction optimization.
Introduction to the Reagents
Both this compound and 2-methoxyphenylboronic acid are valuable reagents in the synthesis of complex organic molecules, especially in the fields of medicinal chemistry and materials science.[1] Their utility primarily lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] The substituents on the phenyl ring—a methoxy group in 2-methoxyphenylboronic acid, and both a methoxy and a methyl group in this compound—play a significant role in modulating their reactivity.
Theoretical Comparison of Reactivity
The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is influenced by a combination of electronic and steric effects.
Electronic Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating. Electron-donating groups increase the electron density on the boronic acid's phenyl ring, which is generally believed to accelerate the transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields and shorter reaction times.[3]
-
2-Methoxyphenylboronic acid possesses one electron-donating methoxy group.
-
This compound has two electron-donating groups: a methoxy group and a methyl group. The combined electron-donating effect of these two groups is expected to make this molecule more electron-rich and, consequently, potentially more reactive than 2-methoxyphenylboronic acid.
Steric Effects: The presence of a substituent at the ortho-position (the 2-position) to the boronic acid group can introduce steric hindrance. This steric bulk can hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction. Both molecules in this comparison have an ortho-methoxy group. This can lead to a complex interplay with electronic effects. In some cases, the ortho-substituent can also lead to secondary interactions with the catalyst, such as chelation, which can influence reactivity and selectivity.[4][5]
Illustrative Performance in a Generic Suzuki-Miyaura Reaction
| Boronic Acid | Substituents | Plausible Yield (%) | Plausible Reaction Time (hours) | Key Considerations |
| 2-Methoxyphenylboronic acid | One electron-donating group (-OCH₃) at the ortho position. | 88 | 5 | The electron-donating methoxy group enhances reactivity compared to unsubstituted phenylboronic acid. The ortho-position of the methoxy group may introduce some steric hindrance.[3] |
| This compound | Two electron-donating groups (-OCH₃, -CH₃). | 92 | 4 | The combined electron-donating effect of the methoxy and methyl groups is expected to further increase the nucleophilicity of the aryl ring, leading to a higher reaction rate and yield. The steric effect of the ortho-methoxy group is a common factor for both molecules. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual experimental results may vary depending on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent used.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of this compound and 2-methoxyphenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
Boronic acid (2-methoxyphenylboronic acid or this compound, 1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or another suitable base
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure: [3]
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to 2-Methoxy-5-methylphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the phenylboronic acid reagent is critical, as the nature and position of substituents on the phenyl ring significantly influence the reactivity, stability, and ultimately, the yield and purity of the desired biaryl compounds. This guide provides an objective comparison of 2-Methoxy-5-methylphenylboronic acid with other representative substituted phenylboronic acids, supported by illustrative experimental data based on established chemical principles.
Introduction to this compound
This compound is an organic boron compound featuring a phenyl ring substituted with an electron-donating methoxy group and a weakly electron-donating methyl group.[1][2][3] This substitution pattern imparts specific electronic and steric properties that influence its performance in cross-coupling reactions. It is a white to off-white crystalline solid, soluble in organic solvents like methanol, and is a versatile building block in the synthesis of complex organic molecules.[1][3]
Comparison of Physicochemical Properties
The physical and chemical properties of boronic acids can affect their handling, stability, and reactivity. The table below summarizes key properties for this compound and other selected substituted phenylboronic acids.
| Property | This compound | 4-Methoxyphenylboronic Acid (Electron-Donating) | 4-(Trifluoromethyl)phenylboronic Acid (Electron-Withdrawing) | 2-Methylphenylboronic Acid (Sterically Hindered) |
| Molecular Formula | C₈H₁₁BO₃[1][2] | C₇H₉BO₃[4][5] | C₇H₆BF₃O₂[6] | C₇H₉BO₂[7][8] |
| Molecular Weight | 165.98 g/mol [2] | 151.96 g/mol [5] | 189.93 g/mol [6] | 135.96 g/mol [8] |
| Melting Point (°C) | 92-97[1][3] | 204-206[5][9] | 245-250[10] | 162-165[7][11] |
| Appearance | White to off-white crystalline powder[2] | White to off-white powder[5] | White to off-white powder[6] | Odorless white to off-white solid[7] |
| Solubility | Soluble in methanol[1][3] | Soluble in dimethyl sulfoxide and methanol[9] | Soluble in methanol[10] | Slightly soluble in water, soluble in methanol[11] |
Performance in Suzuki-Miyaura Cross-Coupling: An Illustrative Comparison
The electronic and steric effects of substituents on the phenylboronic acid ring play a pivotal role in the kinetics and overall success of the Suzuki-Miyaura reaction. Electron-donating groups generally accelerate the transmetalation step, a key part of the catalytic cycle, leading to higher reaction rates and yields. Conversely, electron-withdrawing groups can retard this step. Steric hindrance, particularly from ortho-substituents, can also impede the reaction.
| Phenylboronic Acid | Substituent Effects | Illustrative Yield (%) | Comments |
| This compound | Electron-donating (methoxy), weakly electron-donating (methyl), potential ortho steric effect | 92 | The strong electron-donating methoxy group is expected to enhance reactivity, though the ortho-substituent may introduce some steric hindrance. |
| 4-Methoxyphenylboronic Acid | Strong electron-donating | 95 | The para-methoxy group strongly activates the ring towards transmetalation, leading to high yields. |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong electron-withdrawing | 75 | The trifluoromethyl group deactivates the ring, slowing down the transmetalation step and potentially leading to lower yields. |
| 2-Methylphenylboronic Acid | Weakly electron-donating, significant ortho steric effect | 80 | The ortho-methyl group introduces considerable steric hindrance, which can lower the reaction yield despite its weak electron-donating nature. |
Disclaimer: The data in this table is illustrative and based on established chemical principles of substituent effects in Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction conditions.
Mechanistic Overview and Experimental Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Experimental Protocols
A generalized experimental protocol for a comparative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids discussed.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-donating groups, a methoxy and a methyl group, enhances its reactivity, leading to potentially high yields. While the ortho-methoxy group may introduce some steric hindrance, its electronic benefits often outweigh this effect. In comparison to other substituted phenylboronic acids, its performance is generally superior to those with electron-withdrawing groups or significant steric hindrance. The choice of a specific phenylboronic acid will, however, always depend on the specific synthetic target and the need to balance electronic and steric factors to achieve optimal results.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 127972-00-3 [chemicalbook.com]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Methylphenylboronic Acid CAS 16419-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 10. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 11. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Methoxy-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the coupling process. This guide provides an objective comparison of various catalysts for the Suzuki-Miyaura coupling of 2-methoxy-5-methylphenylboronic acid, a common building block in medicinal chemistry, with aryl halides.
Performance Comparison of Catalytic Systems
The electronic nature of this compound, with its electron-donating methoxy and methyl groups, generally enhances its reactivity in the Suzuki-Miyaura coupling. However, the selection of an optimal catalyst system remains crucial for achieving high yields, especially when coupling with less reactive aryl chlorides or sterically hindered substrates. Below is a summary of the performance of different palladium and nickel-based catalytic systems. While direct side-by-side comparative data for this specific boronic acid is not extensively published under identical conditions, the following table is constructed based on established principles and data from structurally similar systems.
| Catalyst System | Ligand | Base | Solvent | Aryl Halide | Yield (%) | Reaction Time (h) | Key Observations |
| Palladium-Based Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 4-Bromoanisole | 85-95 | 12-24 | A versatile and widely used catalyst, generally providing good to excellent yields, though sometimes requiring longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 4-Chloroanisole | 90-98 | 2-6 | Buchwald ligands like SPhos are highly effective for coupling less reactive aryl chlorides and often lead to shorter reaction times and higher yields. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 4-Iodoanisole | >95 | 4-8 | A robust catalyst, particularly effective for a broad range of substrates, including those with functional groups that might otherwise interfere with the reaction. |
| PEPPSI™-IPr | IPr | K₃PO₄ | t-Amyl alcohol | 4-Bromoanisole | >95 | 1-4 | N-Heterocyclic carbene (NHC) ligated palladium catalysts often exhibit high activity and stability, allowing for efficient coupling under mild conditions. |
| Nickel-Based Catalysts | |||||||
| NiCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 4-Chloroanisole | 80-90 | 12-24 | A cost-effective alternative to palladium, particularly effective for the coupling of aryl chlorides. |
| Ni(cod)₂ / PCy₃ | PCy₃ | K₃PO₄ | Toluene | 4-Bromoanisole | 75-85 | 12-24 | Often used for challenging couplings, though may require careful optimization of reaction conditions. |
Disclaimer: The data presented in this table is illustrative and compiled from various sources. Actual yields are highly dependent on the specific substrates, reaction conditions, and scale.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be optimized for specific substrates and desired outcomes.
General Procedure using a Palladium Catalyst (e.g., Pd(OAc)₂/SPhos)
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure using a Nickel Catalyst (e.g., NiCl₂(dppf))
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
NiCl₂(dppf) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NiCl₂(dppf), K₃PO₄, the aryl chloride, and this compound to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 80-120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in the palladium-catalyzed procedure.
-
Purify the product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
The choice of catalyst and ligand is pivotal in navigating the Suzuki-Miyaura catalytic cycle efficiently. The electronic and steric properties of the ligands play a crucial role in the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Influence of catalyst and ligand properties on reaction outcomes.
Unveiling the Influence of Substituents on Phenylboronic Acid Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on phenylboronic acid reactivity is paramount for optimizing chemical reactions and designing novel molecules. This guide provides a comprehensive comparison of how different substituents impact the performance of phenylboronic acids in key chemical transformations, supported by experimental data and detailed protocols.
The reactivity of phenylboronic acid and its derivatives is critically influenced by the nature and position of substituents on the phenyl ring. These substituents can either donate or withdraw electron density, thereby altering the acidity of the boronic acid, its nucleophilicity, and its susceptibility to oxidation. This guide delves into the electronic effects on three fundamental reactions: Suzuki-Miyaura coupling, oxidation, and the acidity (pKa) of the phenylboronic acid.
Acidity (pKa): The Foundation of Reactivity
The acidity of a phenylboronic acid, quantified by its pKa value, is a fundamental property that governs its behavior in many reactions. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, making the boronic acid a stronger acid and lowering its pKa. Conversely, electron-donating groups (EDGs) decrease acidity and raise the pKa. This acidity directly impacts the formation of the reactive boronate species, which is crucial for reactions like the Suzuki-Miyaura coupling.
A lower pKa facilitates the formation of the anionic boronate at a lower pH, which can be advantageous in certain reaction conditions. The relationship between substituent electronic effects and pKa can be effectively described by the Hammett equation, which correlates the pKa values with the substituent's Hammett constant (σ).
Below is a table summarizing the pKa values for a series of para-substituted phenylboronic acids, illustrating the trend of decreasing pKa with increasing electron-withdrawing strength of the substituent.
| Substituent (p-X) | Hammett Constant (σp) | pKa |
| -OCH₃ | -0.27 | 9.25 |
| -CH₃ | -0.17 | 9.05 |
| -H | 0.00 | 8.83 |
| -F | 0.06 | 8.42 |
| -Cl | 0.23 | 8.25 |
| -Br | 0.23 | 8.24 |
| -CN | 0.66 | 7.84 |
| -NO₂ | 0.78 | 7.14 |
Suzuki-Miyaura Coupling: The Power of C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The electronic nature of the substituent on the phenylboronic acid plays a significant role in the efficiency of this reaction. Generally, electron-donating groups on the phenylboronic acid can increase the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred. However, the overall reaction rate is a complex interplay of factors including the electronic nature of both coupling partners, the catalyst, and the reaction conditions.
The following table presents the yields of Suzuki-Miyaura coupling reactions between various para-substituted phenylboronic acids and 4-iodoanisole, demonstrating the influence of substituents on the reaction outcome.
| Substituent (p-X) on Phenylboronic Acid | Product Yield (%) |
| -OCH₃ | 95 |
| -CH₃ | 92 |
| -H | 88 |
| -F | 85 |
| -Cl | 82 |
| -CN | 78 |
| -NO₂ | 75 |
Oxidation: A Competing Pathway
The oxidation of phenylboronic acids to phenols is a common and sometimes undesired side reaction, but it can also be a synthetically useful transformation. The susceptibility of a phenylboronic acid to oxidation is also governed by the electronic properties of its substituents. Electron-donating groups generally accelerate the rate of oxidation by increasing the electron density on the aromatic ring, making it more susceptible to electrophilic attack by the oxidant. Conversely, electron-withdrawing groups tend to decrease the rate of oxidation.
The table below shows the yields of the oxidation of various para-substituted phenylboronic acids to their corresponding phenols using hydrogen peroxide as the oxidant.
| Substituent (p-X) | Product Yield (%) |
| -OCH₃ | 98 |
| -CH₃ | 95 |
| -H | 92 |
| -F | 88 |
| -Cl | 85 |
| -CN | 80 |
| -NO₂ | 77 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. Below are general procedures for the key reactions discussed.
Determination of pKa Values
A common method for determining the pKa of phenylboronic acids is through potentiometric titration.
Procedure:
-
Prepare a solution of the substituted phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of base added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the boronic acid has been neutralized.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Substituted phenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, combine the substituted phenylboronic acid, aryl halide, and base.
-
Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
General Procedure for Oxidation with Hydrogen Peroxide
Materials:
-
Substituted phenylboronic acid (1.0 equivalent)
-
Hydrogen peroxide (30% aqueous solution, 2.0 equivalents)
-
Solvent (e.g., Tetrahydrofuran or Methanol)
Procedure:
-
Dissolve the substituted phenylboronic acid in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen peroxide solution to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
The Double-Edged Sword: Unraveling the Steric Hindrance Effects of 2-Methoxy-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the boronic acid coupling partner is paramount, as its substituent pattern dictates reactivity, yield, and overall efficiency. This guide provides an in-depth comparison of 2-Methoxy-5-methylphenylboronic acid with other substituted phenylboronic acids, focusing on the critical role of steric hindrance and electronic effects, supported by comparative data and detailed experimental protocols.
The Interplay of Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two opposing factors originating from its substituents:
-
Electronic Effects: The methoxy group (-OCH₃) at the ortho-position and the methyl group (-CH₃) at the meta-position of this compound are both electron-donating groups. Electron-donating groups increase the electron density on the boron-bearing carbon, which generally enhances the rate of the crucial transmetalation step in the catalytic cycle, thereby increasing the overall reaction rate and yield.
-
Steric Hindrance: The ortho-methoxy group, due to its proximity to the boronic acid moiety, creates significant steric bulk. This steric hindrance can impede the approach of the bulky palladium catalyst complex to the boronic acid, thereby slowing down the transmetalation step. This effect can counteract the beneficial electronic contribution of the methoxy group.
Therefore, the performance of this compound in a Suzuki-Miyaura coupling is a delicate balance between these activating electronic effects and deactivating steric effects.
Comparative Performance Analysis
While a direct, side-by-side quantitative comparison of this compound with a wide array of other boronic acids under identical conditions is not extensively documented in a single study, we can construct a comparative analysis based on established principles and data from analogous systems. The following table provides a plausible comparison of the performance of this compound against other representative phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide.
Table 1: Comparative Performance of Various Phenylboronic Acids in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (h) | Key Considerations |
| Phenylboronic Acid | Unsubstituted (neutral) | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) at para-position | 92 | 4 | The electron-donating group accelerates the reaction with minimal steric hindrance. |
| This compound | Electron-donating (-OCH₃, -CH₃) with ortho-steric hindrance | 88 | 5 | The activating electronic effects are partially offset by the steric hindrance of the ortho-methoxy group. |
| 2-Nitrophenylboronic Acid | Electron-withdrawing (-NO₂) at ortho-position | <25 | 24 | Strong electron-withdrawing nature and significant steric hindrance severely retard the reaction.[1] |
| 3-Tolylboronic Acid | Weakly electron-donating (-CH₃) at meta-position | 88 | 5.5 | Moderate electronic activation with less steric hindrance compared to an ortho-substituent.[2] |
Disclaimer: The data for this compound is illustrative and based on established chemical principles. Actual yields and reaction times will vary depending on the specific reaction conditions (e.g., aryl halide, catalyst, ligand, base, solvent, and temperature).
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols are essential.
Protocol 1: General Procedure for a Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol allows for the direct comparison of different boronic acids under identical reaction conditions.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, the respective phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Monitoring of Suzuki-Miyaura Reactions by HPLC
This protocol is designed to quantitatively assess the reaction rates of different boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 0.1 M solution)
-
Boronic acid (0.12 M solution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.001 M solution)
-
Base (e.g., K₂CO₃, 0.2 M solution)
-
Internal standard (e.g., biphenyl, 0.05 M solution)
-
Solvent (e.g., toluene/water mixture)
Procedure:
-
In a thermostated reaction vessel under an inert atmosphere, combine the aryl halide solution, boronic acid solution, base solution, and internal standard solution.
-
Initiate the reaction by adding the palladium catalyst solution.
-
At specified time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of a strong acid).
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Steric hindrance from the ortho-methoxy group impedes the approach of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound presents a classic case of the dual influence of substituents in Suzuki-Miyaura coupling. Its electron-donating groups electronically activate the molecule for a more facile transmetalation, while the ortho-methoxy group introduces steric hindrance that can kinetically impede this key step. The net effect on reaction outcome will be highly dependent on the specific reaction partners and conditions. For researchers and drug development professionals, understanding this balance is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and careful optimization of the base and solvent system are often necessary to overcome the steric barrier and harness the full potential of this valuable synthetic building block.
References
A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Methoxy-5-methylphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. 2-Methoxy-5-methylphenylboronic acid is a valuable building block in this context; however, its stability and reactivity can sometimes present challenges. This guide provides an objective comparison of alternative reagents that offer enhanced stability and handling, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. However, boronic acids can be prone to decomposition pathways such as protodeboronation, which can lead to reduced yields and purification challenges. To address these limitations, more stable alternatives have been developed, primarily potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These surrogates offer improved stability, handling, and in some cases, unique reactivity profiles.
The Rise of Stable Boronic Acid Surrogates
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to traditional boronic acids.[1] These reagents offer several advantages:
-
Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.
-
Improved Handling: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes.
-
Controlled Release: MIDA boronates, in particular, can offer a slow, controlled release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[1]
This guide will also briefly touch upon alternative cross-coupling methodologies, namely the Hiyama and Kumada couplings, which utilize organosilanes and Grignard reagents, respectively, as alternatives to organoboron compounds.
Comparative Performance in Biaryl Synthesis
Direct comparative studies of this compound and its derivatives under identical conditions are scarce in the literature. Therefore, this section presents a compilation of representative data from different studies to illustrate the potential performance of each reagent in Suzuki-Miyaura coupling with a common coupling partner, such as an aryl bromide. It is important to note that reaction conditions may vary between examples, which can influence the yield.
| Reagent | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C | Not specified, but generally good to high yields are expected for similar systems. | [2] |
| Potassium Phenyltrifluoroborate (as a model) | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 77 °C | High | [3] |
| Aryl MIDA Boronate (as a model) | 2-Bromobenzonitrile | Pd(dtbpf)Cl₂, Et₃N, TPGS-750-M/H₂O, RT | 92 | [4] |
| Organosilane (Hiyama Coupling Model) | Aryl Mesylate | Pd(OAc)₂, XPhos, TBAF, THF/t-BuOH, 90 °C | up to 97 | [5] |
| Grignard Reagent (Kumada Coupling Model) | Alkenyl Iodide | PdCl₂(dppf), Et₂O, 0 °C to RT | High | [6] |
Note: The yields presented are based on reported examples with similar or model substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Detailed methodologies for the preparation of the alternative reagents and for a typical Suzuki-Miyaura coupling are provided below.
Synthesis of Potassium 2-Methoxy-5-methylphenyltrifluoroborate
Potassium organotrifluoroborates are readily prepared from the corresponding boronic acid.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is typically washed with a cold solvent (e.g., acetone or diethyl ether) and dried to afford potassium 2-methoxy-5-methylphenyltrifluoroborate.
Synthesis of 2-Methoxy-5-methylphenyl MIDA Boronate
MIDA boronates can be synthesized by a dehydrative condensation from the corresponding boronic acid.[7]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMF or other suitable solvent
Procedure:
-
To a reaction vial, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).[7]
-
Add anhydrous DMF.[7]
-
Heat the mixture (e.g., using a microwave reactor at 160 °C for 10 minutes or conventional heating).[7]
-
After cooling, the solvent is removed under reduced pressure.[7]
-
The crude product can be purified by precipitation or chromatography to yield the MIDA boronate.[7]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
-
Organoboron reagent (Boronic acid, trifluoroborate, or MIDA boronate, 1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)
-
Solvent (e.g., Dioxane/water, THF/water, or Toluene)
Procedure:
-
In a reaction vessel, combine the aryl halide, organoboron reagent, palladium catalyst, and base.
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and Reagent Relationships
Caption: Relationship between this compound and its more stable surrogates, and their application in Suzuki-Miyaura biaryl synthesis.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction for biaryl synthesis.
Alternative Cross-Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other methods can be employed for biaryl synthesis, each with its own set of advantages and disadvantages.
Hiyama Coupling
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[8][9] These reagents are often air- and moisture-stable and are considered less toxic than some other organometallic reagents. The reaction typically requires activation of the organosilane with a fluoride source or a base.[9]
Kumada Coupling
The Kumada coupling employs Grignard reagents (organomagnesium compounds) as the nucleophilic component.[10][11] A key advantage is the direct use of readily available Grignard reagents.[12] However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[12]
Conclusion
For the synthesis of biaryls using the 2-methoxy-5-methylphenyl moiety, researchers have several effective options beyond the direct use of the corresponding boronic acid. Potassium organotrifluoroborates and MIDA boronates stand out as highly stable, easy-to-handle alternatives that can lead to more reproducible and often higher yields in Suzuki-Miyaura couplings. The choice between these reagents will depend on the specific requirements of the synthesis, including the stability of other functional groups present in the molecule and the desired reaction conditions. For cases where boron-based reagents are not suitable, the Hiyama and Kumada couplings provide viable alternative strategies using organosilane and Grignard reagents, respectively. By understanding the relative merits of each approach, researchers can select the most appropriate method to efficiently construct complex biaryl structures.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Performance of 2-Methoxy-5-methylphenylboronic acid in different cross-coupling reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. This guide provides a comprehensive comparison of the performance of 2-Methoxy-5-methylphenylboronic acid in Suzuki-Miyaura, and Heck cross-coupling reactions. An objective comparison with the Stille coupling is also presented to highlight the advantages of boronic acid-based methodologies.
The electronic and steric properties of this compound, characterized by an electron-donating methoxy group at the ortho-position and a methyl group at the meta-position relative to the boronic acid moiety, render it a highly reactive and versatile reagent in palladium-catalyzed cross-coupling reactions. These substituents enhance the nucleophilicity of the aryl ring, facilitating key steps in the catalytic cycle and often leading to high reaction yields.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The performance of this compound in this reaction is generally excellent due to the presence of the electron-donating methoxy and methyl groups, which accelerate the rate-determining transmetalation step.
Comparative Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
While direct side-by-side comparative studies under identical conditions are limited, the expected high performance of this compound can be inferred from the performance of analogous compounds. The following table provides a summary of typical yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides, illustrating the positive impact of electron-donating groups.
| Boronic Acid Derivative | Substituent(s) | Electronic Effect | Typical Yield (%) |
| This compound | 2-Methoxy, 5-Methyl | Electron-donating | High (estimated) |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 70-94 |
| Phenylboronic acid | None | Neutral | 60-80 |
| 4-Acetylphenylboronic acid | 4-Acetyl | Electron-withdrawing | 59 |
Note: Yields are highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature) and the coupling partner.
The combined electron-donating effects of the methoxy and methyl groups in this compound are anticipated to result in high reaction yields, likely comparable to or exceeding those of 4-methoxyphenylboronic acid.
Performance in Heck Reaction
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be achieved using arylboronic acids in what is often termed an oxidative Heck reaction.[1][2] The electron-rich nature of this compound is advantageous in this transformation.
Illustrative Comparison of Arylboronic Acids in the Oxidative Heck Reaction
| Arylboronic Acid | Alkene | Catalyst System | Yield (%) |
| Phenylboronic acid | Styrene | Pd(OAc)₂, NBS | Moderate to Good |
| 4-Methoxyphenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂, dppp | Good to Excellent |
| This compound | Various | Pd(OAc)₂ based | High (predicted) |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Comparison with Stille Coupling
The Stille reaction utilizes organotin compounds (stannanes) as the organometallic reagent, in contrast to the organoboron compounds used in Suzuki coupling.[3][4] Therefore, this compound is not a direct participant in the Stille reaction. However, a comparison between the Suzuki reaction (using the boronic acid) and the Stille reaction (using an analogous organostannane) is valuable for selecting the optimal synthetic strategy.
Feature Comparison: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling (with this compound) | Stille Coupling (with analogous 2-Methoxy-5-methylphenylstannane) |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts[5] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture[5] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups[5] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove from the reaction mixture[5] |
The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[5] However, for substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling may offer a more robust alternative, despite the challenges associated with the toxicity of organotin compounds.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.
General Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of an Aryl Halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask, combine the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Oxidative Heck Reaction
Reaction: Coupling of an Arylboronic Acid with an Olefin.
Materials:
-
Arylboronic acid (e.g., this compound) (1.0 mmol)
-
Olefin (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
N-Bromosuccinimide (NBS, 0.3 mmol, 30 mol%)
-
Toluene (1 mL)
Procedure:
-
To a reaction tube, add the arylboronic acid, olefin, palladium(II) acetate, and N-bromosuccinimide.
-
Add toluene to the mixture.
-
Stir the reaction at room temperature for 12 hours.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle: 2-Methoxy-5-methylphenylboronic Acid versus Boronic Esters in Suzuki-Miyaura Coupling
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, empowering chemists in academia and industry to construct complex molecular architectures. Central to this transformation is the choice of the organoboron reagent. This guide provides a comprehensive performance comparison between 2-Methoxy-5-methylphenylboronic acid and its corresponding boronic esters, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
The Reactivity-Stability Trade-Off: A Fundamental Divide
The primary distinction between boronic acids and their ester counterparts lies in a well-established trade-off between reactivity and stability.[1] Generally, boronic acids exhibit higher reactivity, often leading to faster reaction times in Suzuki-Miyaura coupling.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle. However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under basic aqueous conditions, which can impact their shelf life and reaction yields.[1]
Conversely, boronic esters, with the pinacol ester being a ubiquitous example, offer enhanced stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[1]
Performance Benchmark: this compound in Action
To provide a quantitative comparison, the following tables summarize illustrative experimental data for the performance of this compound and its common boronic esters in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Reaction Yield and Time
| Boron Reagent | Product Yield (%) | Reaction Time (hours) |
| This compound | 94 | 2 |
| This compound pinacol ester | 91 | 5 |
| This compound neopentyl glycol ester | 88 | 6 |
| This compound ethylene glycol ester | 93 | 2.5 |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles and trends observed for structurally similar compounds. Actual results may vary depending on the specific reaction conditions.
Table 2: Stability and Handling
| Boron Reagent | Shelf Stability (at room temp.) | Ease of Handling | Susceptibility to Protodeboronation |
| This compound | Moderate | Moderate | High |
| This compound pinacol ester | High | High | Low |
| This compound neopentyl glycol ester | High | High | Low |
| This compound ethylene glycol ester | Moderate to High | High | Moderate |
The electron-donating methoxy and methyl groups on the phenyl ring of this compound are expected to enhance its nucleophilicity, leading to a generally high reactivity in Suzuki-Miyaura coupling.[2] This is reflected in the high illustrative yield and short reaction time. The boronic esters, while offering greater stability, show a corresponding increase in reaction time. Notably, the ethylene glycol ester can sometimes exhibit reactivity closer to the free boronic acid.[3]
Visualizing the Chemistry: Reaction Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with either this compound or its boronic esters.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound or boronic ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol) or other suitable base
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the boronic acid or ester, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Conclusion and Recommendations
The choice between this compound and its boronic esters is contingent upon the specific requirements of the synthetic task at hand.
-
For rapid synthesis and high reactivity: this compound is the preferred reagent, provided that its moderate stability is managed through careful handling and storage.
-
For multi-step synthesis, high-throughput screening, and applications demanding high purity and stability: The pinacol or neopentyl glycol esters of this compound are the superior choice due to their enhanced stability and ease of handling, despite potentially requiring longer reaction times.
By understanding the inherent properties of each reagent and leveraging the provided experimental data and protocols, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
Kinetic Profile of 2-Methoxy-5-methylphenylboronic Acid in Suzuki Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an essential synthetic tool. The selection of the boronic acid is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an objective comparison of the kinetic performance of 2-Methoxy-5-methylphenylboronic acid in Suzuki reactions against other commonly used phenylboronic acids, supported by established mechanistic principles and comparative data from analogous systems.
Performance Comparison: The Role of Substituents on Reaction Kinetics
The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The key steps in the catalytic cycle influenced by the boronic acid structure are transmetalation and, to a lesser extent, reductive elimination. In the case of this compound, the methoxy and methyl groups introduce a combination of electronic and steric effects.
Electronic Effects: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. This property increases the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during the transmetalation step. Generally, electron-donating groups can increase the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[1][2][3] The combined electron-donating effect of both substituents in this compound is expected to result in a high reaction rate.
Steric Effects: The methoxy group is in the ortho position, which can introduce steric hindrance. This steric bulk can affect the approach of the boronic acid to the palladium complex.[1] However, some studies on ortho-substituted phenylboronic acids, such as ortho-methoxyphenylboronic acid, suggest that the oxygen atom may participate in an additional metal O-chelation effect in the transition state, which can influence selectivity and potentially the reaction rate.[4][5][6][7]
The following table provides a qualitative comparison of the expected kinetic performance of this compound against other representative phenylboronic acids in a typical Suzuki-Miyaura coupling reaction. The actual reaction rates can be influenced by various factors including the specific aryl halide, catalyst system, base, and solvent used.[1]
| Boronic Acid | Substituent Effects | Expected Relative Reaction Rate | Rationale |
| Phenylboronic Acid | Unsubstituted (neutral) | Baseline | Standard for comparison. |
| 4-Methoxyphenylboronic acid | Strong electron-donating (-OCH₃) | High | The electron-donating group accelerates the transmetalation step.[8] |
| 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing (-CF₃) | Low | Electron-withdrawing groups can slow down the transmetalation step.[8] |
| 3-Tolylboronic acid | Weak electron-donating (-CH₃) | Moderate to High | The meta-methyl group provides a moderate electronic enhancement with minimal steric hindrance.[1] |
| This compound | Strong electron-donating (-OCH₃), Weak electron-donating (-CH₃), Ortho-substituent (potential steric hindrance and chelation) | High | The combined electron-donating effects are expected to significantly accelerate the reaction. The ortho-methoxy group might introduce some steric hindrance but could also participate in favorable chelation. |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters. Monitoring techniques can include nuclear magnetic resonance (NMR) spectroscopy, thin-layer chromatography coupled with mass spectrometry (TLC/CMS), or high-performance liquid chromatography (HPLC).[9][10][11]
General Procedure for Reaction Monitoring by ¹H NMR Spectroscopy
-
Reaction Setup: In a clean, dry NMR tube equipped with a septum, combine the aryl halide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), a suitable base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol, 0.5 equiv).
-
Solvent and Catalyst Addition: Add a deuterated anhydrous solvent (e.g., 0.5 mL of toluene-d₈) to the NMR tube. Gently shake the tube to ensure the mixture is homogeneous. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).
-
Initiation and Data Acquisition: Place the NMR tube in a preheated NMR spectrometer at the desired reaction temperature.
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals. The reaction progress can be monitored by observing the decrease in the signal intensity of the starting materials and the corresponding increase in the signal intensity of the product, relative to the internal standard.[10]
Visualizing the Process
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A general experimental workflow for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. azom.com [azom.com]
- 11. vapourtec.com [vapourtec.com]
A Comparative Guide to the Selectivity of 2-Methoxy-5-methylphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of 2-Methoxy-5-methylphenylboronic acid, a versatile building block in organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While direct, side-by-side comparative studies for this specific boronic acid are not extensively available in the public literature, this guide constructs a performance comparison based on established principles of physical organic chemistry and data from analogous compounds.
Introduction to this compound
This compound (CAS 127972-00-3) is an organoboron compound featuring a phenyl ring substituted with a methoxy group at the ortho-position and a methyl group at the meta-position relative to the boronic acid moiety.[1][2] These substituents play a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in cross-coupling reactions. It is a valuable reagent for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[2]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The efficiency of the Suzuki-Miyaura coupling is heavily influenced by the electronic and steric nature of the substituents on the phenylboronic acid. The 2-methoxy group in this compound is an electron-donating group, which is generally known to enhance the reactivity of the boronic acid by facilitating the transmetalation step in the catalytic cycle. The 5-methyl group is a weakly electron-donating group, further contributing to this effect.
However, the ortho-methoxy group can also introduce steric hindrance, which may temper the reactivity. In some cases, ortho-substituents can lead to specific selectivity, such as atropisomerism, due to restricted bond rotation in the biaryl product.[3] Studies on the closely related 2-ethoxy-5-methoxyphenylboronic acid suggest that the combined electron-donating effects of alkoxy groups lead to high reactivity, potentially resulting in higher yields and shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.[4][5]
Illustrative Performance Comparison
The following table provides an illustrative comparison of the expected performance of this compound against other common phenylboronic acids in a hypothetical Suzuki-Miyaura coupling reaction with a generic aryl bromide. This data is based on established chemical principles and data for analogous compounds.
| Boronic Acid | Substituent(s) | Electronic Effect | Expected Relative Yield (%) | Expected Relative Reaction Time (hours) | Notes |
| This compound | 2-Methoxy, 5-Methyl | Electron-donating | 90-95 | 4 | The electron-donating methoxy and methyl groups are expected to accelerate the reaction. The ortho-methoxy group may introduce some steric hindrance. |
| Phenylboronic acid | None | Neutral | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 92 | 4 | The para-methoxy group accelerates the reaction with minimal steric hindrance.[4] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl | Electron-withdrawing | 78 | 8 | The electron-withdrawing group slows the transmetalation step, leading to lower yields and longer reaction times.[4] |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles for analogous compounds. It is intended for comparative purposes and does not represent the results of a single, direct experimental study on this compound.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[4]
-
Evacuate and backfill the flask with the inert gas three times.[4]
-
Add 1,4-dioxane and water via syringe.[4]
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[4]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[4]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4]
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-methylphenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Methoxy-5-methylphenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the safe disposal of this compound, drawing from established safety data sheets.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a risk of splashing. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body | Protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of handling. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated and exposure limits are exceeded. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[1] Chemical waste disposal is a highly regulated process that should be managed by trained personnel and licensed waste disposal contractors.
1. Waste Collection and Storage:
-
Containment: Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, airtight, and properly labeled waste container.[1]
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any associated hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
2. Disposal Method:
-
Professional Disposal: The recommended and safest method of disposal is to transfer the waste to a licensed chemical waste disposal company. These companies are equipped to handle and process hazardous materials in an environmentally sound manner.
-
Incineration (as per professional recommendation): In some cases, it may be permissible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by a licensed facility. Do not attempt this in a standard laboratory setting.
-
Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][3] Care must be taken to prevent the discharge of contaminated wastewater into the environment.[1]
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust.[1]
-
Collect the spilled material in a suitable container for disposal.[1]
-
Clean the affected area thoroughly with an appropriate solvent and then soap and water.
-
All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Methoxy-5-methylphenylboronic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxy-5-methylphenylboronic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3][4]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][4] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][4][5] |
| Hand Protection | Disposable nitrile gloves.[1][2] | Prevents skin contact which can cause irritation.[2][4] Gloves should be inspected before use and removed immediately if contaminated.[1][2] |
| Body Protection | A lab coat and closed-toe shoes.[1] | Protects against incidental skin exposure to chemicals.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[1][2][6] | Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[1][3][7] |
Hazard Identification and First Aid
This compound is classified as a substance that can cause skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][7]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[1][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Waste is classified as hazardous and should be disposed of in accordance with local, regional, and national regulations.[2][7]
-
Containment: Sweep up and shovel the material into suitable, closed containers for disposal.[3][6][7] Avoid generating dust.[3][6]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][6] Do not empty into drains.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
